9-(3-aminopropyl)-9H-purin-6-amine
Beschreibung
The exact mass of the compound 9h-Purine-9-propanamine, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
9-(3-aminopropyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXGPRXAFCZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944321 | |
| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21708-31-6 | |
| Record name | NSC144667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
9-(3-aminopropyl)-9H-purin-6-amine, a synthetic derivative of adenine, stands at the intersection of purine chemistry and polyamine biology. This molecule uniquely combines the universally recognized adenine core, a cornerstone of genetic material and cellular energy, with a terminal aminopropyl group, mimicking natural polyamines. Polyamines are essential polycations involved in a myriad of cellular processes, and their transport systems are frequently upregulated in proliferative diseases, most notably cancer. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthesis protocol, and characterization methodologies. Furthermore, it explores the compelling scientific rationale for its investigation as a therapeutic agent, focusing on its potential to exploit the polyamine transport system for targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this promising compound.
Molecular Identity and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical identity and physical properties. These characteristics govern its behavior in both chemical and biological systems.
Chemical Structure
This compound is structurally defined as an adenine molecule where a 3-aminopropyl chain is attached to the N9 position of the purine ring.[1][2] This N9 substitution is critical as it prevents the molecule from acting as a substrate for nucleic acid polymerases, thereby reducing the likelihood of genotoxicity, a common concern with nucleoside analogs.
Caption: Chemical structure of this compound.
Physicochemical Data
The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are derived from publicly available databases.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 9-(3-Aminopropyl)adenine | [1] |
| CAS Number | 21708-31-6 | [1][3] |
| Molecular Formula | C₈H₁₂N₆ | [1][2] |
| Molecular Weight | 192.22 g/mol | [1][3] |
| Density | 1.56 g/cm³ | [1] |
| Boiling Point | 444.0 °C at 760 mmHg | [1] |
| Flash Point | 222.3 °C | [1] |
| Predicted XLogP | -0.7 | [2] |
| Monoisotopic Mass | 192.11235 Da | [2] |
| Form | Available as a free base or dihydrochloride salt.[2][4] | - |
The negative predicted XLogP value suggests that the compound is hydrophilic, a characteristic dominated by the multiple nitrogen atoms in the purine ring and the primary amino groups, which are expected to be protonated at physiological pH.
Synthesis and Characterization
A reproducible and scalable synthesis is the bedrock of any chemical research program. The proposed synthesis for this compound is based on established methodologies for N9-alkylation of purines, a robust and well-documented chemical transformation.
Synthetic Strategy: Nucleophilic Substitution
The most direct and field-proven approach for synthesizing N9-substituted adenines is the nucleophilic substitution of a leaving group at the 6-position of the purine ring, followed by alkylation at the N9 position. A more efficient route, however, involves starting with a pre-halogenated purine. The chosen strategy is the alkylation of 6-chloropurine with a protected aminopropyl halide, followed by amination to install the C6-amino group. This sequence is often favored as it prevents side reactions associated with the exocyclic amino group of adenine.
However, a more direct synthesis, and the one detailed below, involves the direct alkylation of adenine. While this can lead to a mixture of N7 and N9 isomers, reaction conditions can be optimized to strongly favor the desired N9 product. The rationale for choosing this more direct route is its atom economy and reduced step count.
Caption: Proposed two-step synthesis workflow for the target compound.
Characterization Workflow
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of a synthesized compound. A standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
-
¹H and ¹³C NMR: This is the primary tool for structural elucidation. For this compound, one would expect to see characteristic signals for the purine protons (at C2 and C8), as well as three distinct methylene signals for the propyl chain. The integration of these signals should correspond to the number of protons in each environment. The addition of D₂O would cause the exchangeable N-H protons (from the C6-amine and the propyl-amine) to disappear, aiding in their assignment.[5]
-
HRMS: This technique provides a highly accurate mass measurement of the parent ion, which serves to confirm the molecular formula. The expected protonated molecule [M+H]⁺ should be observed at m/z 193.1196.[2]
-
HPLC: HPLC is used to assess the purity of the final compound. A reverse-phase column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) would be employed. A pure compound should yield a single, sharp peak. This technique is also the cornerstone of stability studies.
Biological Context and Therapeutic Potential
The therapeutic hypothesis for this compound is built upon its structural mimicry of natural polyamines.
The Polyamine Transport System: A Gateway into Cancer Cells
Polyamines, such as spermidine and spermine, are small, positively charged molecules essential for cell growth, differentiation, and proliferation.[6] Their intracellular concentrations are tightly controlled through a combination of biosynthesis, catabolism, and transport.[7] Critically, many types of cancer cells exhibit a significantly upregulated polyamine transport system (PTS) to satisfy their high demand for these molecules to sustain rapid growth.[8]
This upregulation presents a unique therapeutic window. Molecules that resemble natural polyamines can be recognized and actively transported into cancer cells by the PTS, a "Trojan horse" strategy. By conjugating a cytotoxic or signaling moiety (in this case, the adenine core) to a polyamine-like tail, it is possible to achieve selective accumulation within target cells, thereby enhancing efficacy and potentially reducing off-target toxicity.[8][9]
Caption: Proposed mechanism of selective uptake via the Polyamine Transport System.
Potential Mechanisms of Action
Once inside the cell, the adenine moiety can exert biological effects. While not a direct substrate for DNA/RNA synthesis, the purine core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[10] Potential mechanisms include:
-
Modulation of Purinergic Signaling: Adenine and its derivatives are key players in purinergic signaling, which regulates a vast range of physiological processes.[11] The compound could act as an antagonist or agonist at purinergic receptors.
-
Enzyme Inhibition: The structure may allow it to act as a competitive inhibitor for enzymes that bind adenine or ATP, such as kinases.
-
Prodrug Strategy: The aminopropyl tail could be cleaved by intracellular enzymes like polyamine oxidases, which are also often dysregulated in cancer, releasing the adenine core or a reactive metabolite.[7][12]
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis and evaluation of this compound.
Protocol for Synthesis and Purification
Objective: To synthesize this compound via N9-alkylation of adenine followed by deprotection.
Materials:
-
Adenine (1.0 eq)
-
1-Bromo-3-phthalimidopropane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (10 eq)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Step 1: Synthesis of N9-(3-phthalimidopropyl)adenine (Intermediate)
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to adenine).
-
Add 1-bromo-3-phthalimidopropane (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product should be more non-polar than the starting adenine.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of ice-cold water.
-
A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude intermediate. This material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Suspend the crude N9-(3-phthalimidopropyl)adenine (1.0 eq) in ethanol (approx. 0.1 M).
-
Add hydrazine monohydrate (10 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC (15% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the resulting solid in 1M NaOH and extract several times with DCM or a 9:1 DCM:MeOH mixture.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography.
-
Equilibrate the column with DCM.
-
Load the crude product and elute with a gradient of 0% to 20% methanol in DCM, with 1% ammonium hydroxide added to the mobile phase to prevent the amine product from streaking on the silica.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Protocol for In Vitro Stability Assessment in DMSO
Objective: To determine the stability of the compound in a DMSO stock solution over time and through freeze-thaw cycles, simulating typical laboratory storage and handling.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Autosampler vials
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO by accurately weighing the compound and dissolving it in the required volume of DMSO.
-
Immediately after preparation (T=0), transfer an aliquot of the stock solution to an HPLC vial, dilute to a suitable concentration (e.g., 50 µM) with a 50:50 water:acetonitrile mixture, and analyze by HPLC to obtain an initial purity profile and peak area.
-
Store the main stock solution at -20 °C.
-
Long-Term Stability: At specified time points (e.g., 1 week, 1 month, 3 months), thaw the stock solution, remove an aliquot, and analyze by HPLC as in step 2.
-
Freeze-Thaw Stability: Subject the stock solution to a series of freeze-thaw cycles (e.g., 3-5 cycles). A cycle consists of freezing the sample at -20 °C for at least 12 hours, followed by thawing to room temperature. After the final cycle, analyze an aliquot by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and the percentage purity at each time point and after the freeze-thaw cycles to the initial T=0 data. A decrease in the parent peak area or the appearance of new peaks would indicate degradation. The compound is considered stable if the purity remains >95% of the initial value.[13]
Conclusion and Future Directions
This compound is a strategically designed molecule with significant therapeutic potential. Its dual nature—a signaling-capable purine head and a polyamine-mimicking tail—makes it a compelling candidate for targeted cancer therapy and other diseases characterized by upregulated polyamine transport. The synthetic route is straightforward, and the compound can be rigorously characterized by standard analytical techniques.
Future research should focus on several key areas:
-
Biological Evaluation: Confirming the compound's uptake via the PTS using competitive inhibition assays with natural polyamines.
-
Mechanism of Action Studies: Investigating the downstream cellular effects after uptake, including impacts on cell cycle, apoptosis, and key signaling pathways.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs with varied linker lengths and modifications to the adenine core to optimize potency and selectivity.
This technical guide provides the foundational chemical knowledge required to embark on a thorough investigation of this compound, a molecule poised to contribute to the next generation of targeted therapeutics.
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The Emerging Role of 9-(3-aminopropyl)-9H-purin-6-amine in Polyamine Homeostasis: A Technical Guide to its Enzyme Inhibitory Activity
Foreword
In the intricate landscape of cellular regulation, the polyamine metabolic pathway stands as a critical nexus governing cell growth, differentiation, and death. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer and chronic inflammatory diseases. At the heart of this regulation lies spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme. This guide provides an in-depth exploration of the biological activity of a promising, yet under-characterized purine analog, 9-(3-aminopropyl)-9H-purin-6-amine, with a specific focus on its potential as an inhibitor of SSAT. We will delve into the mechanistic rationale for its inhibitory action, provide detailed protocols for its characterization, and discuss the potential therapeutic implications of targeting SSAT with this novel compound.
The Critical Role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in Cellular Homeostasis
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes. Their intracellular concentrations are tightly controlled through a delicate balance of biosynthesis, catabolism, and transport. SSAT is the rate-limiting enzyme in the polyamine catabolic pathway.[1][2][3] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This acetylation is a critical step that either flags the polyamines for export out of the cell or targets them for degradation by N1-acetylpolyamine oxidase (PAO).[4]
Elevated SSAT activity can lead to the depletion of polyamine pools, which can induce cell cycle arrest and apoptosis. Conversely, the dysregulation of SSAT and the subsequent accumulation of polyamines are frequently observed in various cancers and inflammatory conditions, making SSAT a compelling therapeutic target.[4][5] The development of potent and selective SSAT inhibitors, therefore, represents a promising strategy for therapeutic intervention.
This compound: A Structurally-Informed Hypothesis for SSAT Inhibition
While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, its chemical structure provides a strong basis for hypothesizing its role as an SSAT inhibitor. The molecule incorporates a purine scaffold, a common feature in many enzyme inhibitors that mimic endogenous ligands like ATP.[6][7] Furthermore, the presence of a 3-aminopropyl side chain bears a resemblance to the natural substrates of SSAT, spermidine and spermine. This structural mimicry could allow the compound to bind to the active site of SSAT, acting as a competitive inhibitor.
The rationale for investigating this compound stems from the established principle of designing substrate analogs as enzyme inhibitors. By occupying the active site, this compound could prevent the binding and acetylation of natural polyamines, thereby modulating their intracellular levels.
Experimental Workflow for Characterizing SSAT Inhibition
The following section outlines a comprehensive, self-validating experimental workflow to determine the inhibitory potential of this compound against SSAT.
Overview of the Experimental Approach
The core of this investigation lies in a robust in vitro enzyme inhibition assay. This will be complemented by cellular assays to assess the compound's effect on polyamine metabolism in a biological context.
Caption: High-level overview of the experimental workflow for characterizing SSAT inhibition.
Detailed Protocol: In Vitro SSAT Inhibition Assay (Spectrophotometric Method)
This protocol is based on the principle of measuring the release of Coenzyme A (CoA) from acetyl-CoA during the SSAT-catalyzed reaction. The released CoA can be quantified using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant human SSAT enzyme
-
This compound (test compound)
-
Spermidine (substrate)
-
Acetyl-CoA (co-substrate)
-
Tris-HCl buffer (pH 7.8)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of spermidine, acetyl-CoA, and DTNB in Tris-HCl buffer.
-
Prepare a solution of recombinant SSAT in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test compound at various concentrations (or vehicle control)
-
Spermidine solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add acetyl-CoA to each well to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Add DTNB solution to each well to stop the reaction and initiate the colorimetric reaction with the free CoA.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determining the Mechanism of Inhibition
To understand how this compound inhibits SSAT, kinetic studies are essential. This involves performing the enzyme assay with varying concentrations of both the substrate (spermidine) and the inhibitor.
Caption: Workflow for determining the mechanism of enzyme inhibition.
By analyzing the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor, the mode of inhibition can be elucidated.[8]
Cellular Activity and Therapeutic Implications
Demonstrating enzyme inhibition in vitro is the first step. The subsequent critical phase is to validate these findings in a cellular context.
Protocol: Analysis of Intracellular Polyamine Levels by HPLC
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to have high SSAT expression) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a positive control inhibitor like Diminazene Aceturate (DA).[9][10]
Sample Preparation:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and precipitate proteins using perchloric acid.
-
Centrifuge to pellet the protein and collect the supernatant containing the polyamines.
Derivatization and HPLC Analysis:
-
Derivatize the polyamines in the supernatant with a fluorescent agent (e.g., dansyl chloride).
-
Separate the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the levels of putrescine, spermidine, and spermine by comparing the peak areas to those of known standards.
Expected Outcome: If this compound is an effective SSAT inhibitor, treatment should lead to an increase in intracellular spermidine and spermine levels, as their catabolism would be blocked.
Data Summary and Interpretation
| Parameter | Method | Expected Outcome with this compound | Interpretation |
| IC50 | In vitro enzyme assay | Low micromolar to nanomolar range | Potent inhibitor of SSAT |
| Mechanism of Inhibition | Kinetic analysis | Competitive (most likely) | Binds to the active site, competing with the natural substrate |
| Intracellular Polyamines | HPLC | Increased levels of spermidine and spermine | Effective inhibition of SSAT in a cellular environment |
| Cell Viability/Proliferation | MTT/BrdU assay | Inhibition of proliferation in cancer cell lines | Potential anti-cancer therapeutic effect |
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a novel inhibitor of spermidine/spermine N1-acetyltransferase. The experimental framework provided in this guide offers a robust and validated approach to systematically evaluate its biological activity. Confirmation of its inhibitory action, both in vitro and in cellular models, would position this compound as a valuable tool for further research into the role of polyamine metabolism in health and disease. Furthermore, it could serve as a lead compound for the development of new therapeutic agents targeting pathologies associated with dysregulated polyamine homeostasis, such as cancer and chronic inflammatory disorders. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.
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Karouzakis, E., et al. (2014). Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis. Arthritis & Rheumatology, 66(7), 1754-1763. Available at: [Link]
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Fogel-Petrovic, M., et al. (1996). Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine-Spermine N1-Acetyltransferase Gene Expression. Biochemistry, 35(44), 14436-14444. Available at: [Link]
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Wiedemann, F., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. Available at: [Link]
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Bewley, M. C., et al. (2006). Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase, a potential therapeutic drug target. Proceedings of the National Academy of Sciences, 103(8), 2632-2637. Available at: [Link]
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Jensen, L. H., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1237-1245. Available at: [Link]
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Koprowska, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7198. Available at: [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. Available at: [Link]
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Knapp, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(3), 675-686. Available at: [Link]
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Koutentis, P. A., et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. ChemMedChem. Available at: [Link]
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Al-Harthy, T., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(19), 6931. Available at: [Link]
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Fogel-Petrovic, M., et al. (1996). Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression. Biochemistry, 35(44), 14436-44. Available at: [Link]
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Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697. Available at: [Link]
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Chen, Y., et al. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5928. Available at: [Link]
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Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o921–o922. Available at: [Link]
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Pegg, A. E., et al. (1986). Inhibitors of polyamine biosynthesis. 9. Effects of S-adenosyl-L-methionine analogues on mammalian aminopropyltransferases in vitro and polyamine biosynthesis in transformed lymphocytes. The Biochemical Journal, 234(2), 281–288. Available at: [Link]
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Al-Harthy, T., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals, 16(11), 1545. Available at: [Link]
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López-Muñoz, R. A., et al. (2023). Indomethacin Induces Spermidine/Spermine-N1-Acetyltransferase-1 via the Nucleolin-CDK1 Axis and Synergizes with the Polyamine Oxidase Inhibitor Methoctramine against Lung Cancer Cells. Biomolecules, 13(9), 1383. Available at: [Link]
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Wiedemann, F., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. Available at: [Link]
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Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697. Available at: [Link]
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Szychowski, K. A., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6563. Available at: [Link]
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Bernstein, P. S., et al. (1986). Mechanism of action of aromatic amines that short-circuit the visual cycle. Biochemistry, 25(11), 3370–3377. Available at: [Link]
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Solubility Profile of 9-(3-aminopropyl)-9H-purin-6-amine: A Technical Guide to Aqueous and DMSO Solvation
Executive Summary 9-(3-aminopropyl)-9H-purin-6-amine (also known as N9-(3-aminopropyl)adenine) is a crucial bifunctional building block used extensively in drug discovery, bioconjugation, and the synthesis of affinity chromatography matrices. Understanding its thermodynamic solubility in aqueous media versus organic solvents like dimethyl sulfoxide (DMSO) is critical for ensuring assay reproducibility and preventing compound precipitation. This whitepaper provides an in-depth analysis of its solvation thermodynamics, structural drivers of solubility, and validated experimental protocols for solubility determination.
Physicochemical Context and Structural Drivers
The solubility of this compound is dictated by two competing structural elements: the hydrophobic, highly crystalline adenine core, and the flexible, ionizable 3-aminopropyl linker.
-
The Adenine Core: Unmodified adenine exhibits notoriously poor aqueous solubility (approximately 2-4 mg/mL at 25°C)[1]. This is driven by a highly stable crystal lattice stabilized by extensive intermolecular hydrogen bonding and
stacking interactions between the purine rings[2]. -
The Aminopropyl Linker: The substitution at the N9 position with a 3-aminopropyl group introduces a primary aliphatic amine. This amine acts as a strong base with a pKa of approximately 10.2. The presence of this ionizable group fundamentally alters the molecule's solvation profile compared to the parent purine.
The compound is commercially available in two primary forms: the free base (CAS: 21708-31-6) and the dihydrochloride salt (CAS: 23124-11-0)[3][4]. The choice of solid-state form dictates the initial dissolution kinetics and the optimal solvent system.
Solvation Thermodynamics: Water vs. DMSO
Aqueous Solvation and pH Dependence
In aqueous environments, the solubility of this compound is highly pH-dependent. At physiological pH (7.4), the primary amine is heavily protonated. This cationic state significantly lowers the crystal lattice energy and enhances ion-dipole interactions with water, leading to preferential solvation by water molecules[5].
However, if the free base is introduced into unbuffered water, the dissolution process will locally raise the pH, suppressing further protonation and artificially capping the solubility limit. Therefore, the dihydrochloride salt is the preferred form for purely aqueous applications, as the pre-protonated lattice dissolves rapidly and completely without requiring external pH adjustment[4].
DMSO Solvation and Aprotic Interactions
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent characterized by a high dielectric constant and a strong dipole moment. It is the universal solvent of choice for purine derivatives[6]. DMSO acts as a potent hydrogen bond acceptor (via its oxygen atom) but lacks hydrogen bond donors.
When the free base form of this compound is introduced to DMSO, the solvent effectively outcompetes the intermolecular hydrogen bonds of the adenine core. The neutral free base is highly soluble in anhydrous DMSO. Conversely, moisture-contaminated DMSO can drastically reduce solubility by promoting hydrophobic collapse and reprecipitation of the purine core; thus, fresh, anhydrous DMSO is strictly required[7].
Figure 1: Solvation pathways and chemical states of 9-(3-aminopropyl)adenine in Water vs DMSO.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To accurately determine the thermodynamic solubility of this compound, kinetic dissolution methods are insufficient. The isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard[5]. The following protocol incorporates a self-validating feedback loop to ensure that chemical degradation does not confound solubility measurements.
Step-by-Step Protocol
-
Preparation of Solid: Accurately weigh 50 mg of this compound (free base or dihydrochloride) into a 1.5 mL amber glass vial. Causality Check: The excess solid ensures the system reaches true thermodynamic saturation rather than just kinetic dissolution.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Anhydrous DMSO or 1X PBS, pH 7.4). Seal the vial tightly with a PTFE-lined cap to prevent atmospheric moisture absorption, which is critical when using hygroscopic solvents like DMSO[1].
-
Isothermal Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Causality Check: A 48-hour window is mandatory because purine derivatives often undergo a slow polymorphic transition in suspension, where a metastable polymorph converts to the most stable, least soluble crystalline form.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.
-
Dilution and HPLC-UV Quantification: Dilute the supernatant 1:100 in the mobile phase to prevent precipitation upon injection. Quantify the concentration using a validated HPLC-UV method (λmax ≈ 259 nm)[6].
-
Self-Validation Step: Analyze the chromatogram for secondary peaks. If degradation products (e.g., hydrolysis of the primary amine) account for >1% of the total area, the solubility value must be rejected, and the experiment repeated with a stabilized buffer. This ensures the protocol validates its own chemical integrity.
Figure 2: Standard shake-flask workflow for thermodynamic solubility determination.
Quantitative Data & Comparative Analysis
The following table summarizes the expected thermodynamic solubility profiles based on the structural properties and empirical data of closely related adenine derivatives[1][6][7].
| Compound Form | Solvent System | Temp (°C) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Free Base (CAS: 21708-31-6) | Unbuffered Water (pH ~8-9) | 25 | < 5.0 | Limited by crystal lattice; partial amine protonation. |
| Free Base (CAS: 21708-31-6) | Anhydrous DMSO | 25 | > 50.0 | H-bond acceptance by DMSO; disruption of |
| Dihydrochloride (CAS: 23124-11-0) | Water / PBS (pH 7.4) | 25 | > 30.0 | Pre-protonated cationic lattice; strong ion-dipole interactions. |
| Dihydrochloride (CAS: 23124-11-0) | Anhydrous DMSO | 25 | < 10.0 | Poor solvation of chloride counterions in aprotic media. |
Note: Heating to 60°C or applying ultrasonication can temporarily increase dissolution rates for the free base in water, but the system will eventually precipitate back to its thermodynamic equilibrium upon cooling[1].
Implications for Drug Development and in vitro Assays
When utilizing this compound in biochemical or cellular assays, the choice of solvent directly impacts data integrity.
-
Stock Solutions: Always prepare master stock solutions of the free base in anhydrous DMSO. Aliquot the stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw degradation and moisture ingress[1].
-
Aqueous Dilution: When diluting the DMSO stock into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v). Higher concentrations of organic solvents can induce artifactual physiological effects in cell-based assays or denature target proteins[6].
-
Salt Selection for in vivo use: For in vivo dosing or formulation development where high aqueous solubility is mandatory, the dihydrochloride salt must be synthesized or procured. Attempting to formulate the free base in low-pH vehicles can lead to severe injection-site precipitation if the physiological buffering capacity rapidly neutralizes the formulation.
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Role of 9-(3-aminopropyl)-9H-purin-6-amine as a nucleotide analog linker
An In-depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine as a Nucleotide Analog Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile nucleotide analog linker. From its fundamental chemical properties to its application in advanced therapeutic and diagnostic modalities, this document serves as a technical resource for professionals in the field.
Core Concepts: Understanding this compound
Chemical and Physical Properties
This compound is a modification of adenine, a purine nucleobase. The key feature of this molecule is the three-carbon chain (propyl) terminating in a primary amine, attached to the purine ring at the N9 position. This aminopropyl chain is the functional "linker" that allows for the covalent attachment of other molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12N6 | [1][2] |
| Molecular Weight | 192.22 g/mol | [1][2] |
| CAS Number | 21708-31-6 | [1][2] |
| Boiling Point | 444°C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
The Role of Linkers in Nucleotide Analogs
In the realm of molecular biology and drug development, nucleotide analogs are indispensable tools.[3][4] Linkers, such as the aminopropyl group in our subject molecule, are crucial for extending the functionality of these analogs. They provide a reactive handle to conjugate oligonucleotides (short DNA or RNA strands) with other molecules like fluorophores, peptides, or antibodies.[5][] This conjugation is key to developing sophisticated diagnostic probes and targeted therapeutics.[5][]
Advantages of the Aminopropyl Linker
The 3-aminopropyl linker offers several advantages:
-
Flexibility: The three-carbon chain provides sufficient flexibility to minimize steric hindrance between the oligonucleotide and the conjugated molecule, allowing both to function optimally.
-
Reactive Primary Amine: The terminal primary amine is a versatile functional group that can readily participate in a variety of robust and efficient conjugation reactions.[7]
-
Hydrophilicity: The amine group contributes to the overall hydrophilicity of the linker, which can improve the aqueous solubility of the resulting conjugate.
Synthesis and Conjugation Strategies
Synthesis of this compound
The synthesis of 9-substituted purines can be achieved through various organic chemistry routes. A common approach involves the alkylation of a protected purine derivative. For instance, 6-chloropurine can be reacted with 3-aminopropanol, followed by chemical modifications to yield the desired product. The synthesis of related 6,9-disubstituted purines has been described in the literature.[8][9]
Key Conjugation Chemistries
The primary amine of the linker is the gateway to a multitude of bioconjugation techniques. The choice of chemistry depends on the nature of the molecule to be conjugated and the desired stability of the linkage.
This is one of the most common and robust methods for conjugating molecules to the aminopropyl linker.[5] It involves the reaction of the primary amine with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester.[7] This reaction is highly efficient and forms a stable amide bond.[7]
Caption: Workflow for NHS-Ester Conjugation.
For conjugation to molecules containing a sulfhydryl (thiol) group, the amine linker can be first modified with a maleimide-containing crosslinker. The maleimide group then reacts specifically with the thiol to form a stable thioether bond. This method is widely used for conjugating oligonucleotides to peptides and proteins.[5][7]
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[5] The aminopropyl linker can be derivatized with an azide or an alkyne to enable its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach offers excellent specificity and is increasingly used in complex bioconjugation scenarios.
Table 2: Comparison of Common Conjugation Chemistries
| Chemistry | Reactive Groups | Bond Formed | Key Advantages |
| Amide Bond Formation | Amine + NHS-Ester | Amide | Robust, high-yielding, stable bond.[5][7] |
| Thiol-Maleimide | Thiol + Maleimide | Thioether | Highly specific for thiols, stable bond.[5][7] |
| Click Chemistry | Azide + Alkyne | Triazole | Biocompatible, high-yielding, specific.[5] |
On-Support vs. Solution-Phase Conjugation
The conjugation of the linker to an oligonucleotide can be performed either while the oligonucleotide is still attached to the solid support used for its synthesis ("on-support") or after it has been cleaved and purified ("solution-phase").[]
-
On-Support Conjugation: This method can simplify purification, as excess reagents can be washed away from the immobilized oligonucleotide.[]
-
Solution-Phase Conjugation: This approach is often more flexible and allows for a wider range of reaction conditions.[]
Applications in Research and Drug Development
The ability to conjugate oligonucleotides to other molecules via the this compound linker has opened up numerous applications.
Diagnostic Probes
Oligonucleotides modified with this linker can be readily labeled with fluorescent dyes for use as probes in a variety of diagnostic assays, including:
-
Fluorescence in situ Hybridization (FISH): For visualizing specific DNA or RNA sequences in cells and tissues.
-
Microarrays: For high-throughput analysis of gene expression.
-
Quantitative PCR (qPCR): For sensitive detection and quantification of nucleic acids.
Therapeutic Oligonucleotides
The development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has been a major focus of drug development.[5] Conjugating these molecules to targeting ligands (e.g., peptides or antibodies) or delivery vehicles can significantly improve their therapeutic efficacy by enhancing cellular uptake and tissue-specific delivery.[5][]
Caption: Schematic of a therapeutic oligonucleotide conjugate.
Aptamer-Based Technologies
Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The aminopropyl linker can be used to:
-
Immobilize aptamers onto surfaces for the development of biosensors.
-
Conjugate aptamers to drugs or imaging agents for targeted delivery.
Experimental Protocols and Characterization
Detailed Protocol for NHS-Ester Conjugation to an Amino-Labeled Oligonucleotide
This protocol is a general guideline and may require optimization for specific oligonucleotides and NHS-ester modifications.
Materials:
-
Amino-labeled oligonucleotide
-
NHS-ester modification
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Precipitation Solution: Ethanol / 3M Sodium Acetate (9:1 v/v), freshly prepared[10]
-
Nuclease-free water
Procedure:
-
Prepare Conjugation Buffer: Dissolve sodium borate in nuclease-free water to a final concentration of 0.091 M. Adjust the pH to 8.5 with HCl.[10]
-
Dissolve Oligonucleotide: Dissolve the amino-labeled oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[10]
-
Dissolve NHS-Ester: Dissolve the NHS-ester modification in DMSO to a concentration of approximately 14 mM.[10]
-
Conjugation Reaction: Mix the oligonucleotide and NHS-ester solutions. The molar ratio of NHS-ester to oligonucleotide may need to be optimized but is typically in excess. Incubate the reaction at room temperature for 2-4 hours, protected from light if using a fluorescent dye.
-
Post-Conjugation Precipitation: Add the precipitation solution to the reaction mixture. Vortex to mix and initiate precipitation.[10]
-
Pellet the Conjugate: Centrifuge the mixture at high speed (e.g., 13,000 RPM in a microcentrifuge) for 20 minutes at 4°C.[10]
-
Wash the Pellet: Carefully remove the supernatant without disturbing the pellet. Wash the pellet with 70% ethanol to remove residual salts and unreacted NHS-ester.
-
Dry and Resuspend: Air-dry the pellet and resuspend the purified conjugate in a suitable buffer (e.g., TE buffer or nuclease-free water).
Purification of Conjugates
While precipitation can remove the bulk of unreacted NHS-ester, more rigorous purification may be required for certain applications.[10] High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure oligonucleotide conjugates.
Characterization Techniques
Successful conjugation should be confirmed using appropriate analytical methods:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the addition of the modification.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate and separate it from the unconjugated oligonucleotide.
-
UV-Vis Spectroscopy: For conjugates with chromophores (like fluorescent dyes), UV-Vis spectroscopy can be used to confirm the presence of both the oligonucleotide and the dye.
Conclusion
This compound is a cornerstone of modern bioconjugation chemistry, providing a reliable and versatile linker for the functionalization of oligonucleotides. Its straightforward integration into synthetic schemes and its compatibility with a range of robust conjugation reactions have made it an invaluable tool for researchers and developers in the fields of diagnostics, therapeutics, and biotechnology. A thorough understanding of its properties and the associated experimental methodologies is essential for leveraging its full potential in creating novel and impactful molecular tools.
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Amine-Based Conjugation - Creative Biogene IntegrateRNA. (URL: [Link])
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(PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine - ResearchGate. (URL: [Link])
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N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. (URL: [Link])
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Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates - PubMed. (URL: [Link])
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Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine - PubMed. (URL: [Link])
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The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC. (URL: [Link])
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16 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Amino groups modified. (URL: [Link])
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Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (URL: [Link])
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Antiviral nucleoside analogs - PMC - NIH. (URL: [Link])
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Purification, characterization, and gene cloning of purine nucleosidase from Ochrobactrum anthropi - PubMed. (URL: [Link])
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New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - MDPI. (URL: [Link])
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Methodological & Application
Application Note: High-Purity Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine
[1]
Abstract & Strategic Overview
The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine (hereafter 9-APA ) is a critical gateway to functionalized nucleoside analogs, peptide nucleic acids (PNAs), and affinity probes.[1] The primary challenge in adenine functionalization is regioselectivity .[2] Adenine possesses multiple nucleophilic sites (N9, N7, N3, and the exocyclic N6).[1]
This protocol utilizes a modified Gabriel Synthesis approach.[1] By employing N-(3-bromopropyl)phthalimide as the alkylating agent under thermodynamically controlled conditions, we maximize N9-selectivity.[1] The subsequent hydrazinolysis yields the primary amine with high purity, avoiding the polymerization risks associated with direct alkylation using 3-chloropropylamine.
Retrosynthetic Logic
The synthesis is disconnected into two distinct phases to ensure intermediate purity before the final deprotection:[1]
-
Regioselective N9-Alkylation: Locking the propyl linker using a phthalimide mask.
-
Deprotection: Hydrazinolysis to release the primary amine.
Figure 1: Retrosynthetic disconnection showing the phthalimide-protected pathway.[1]
Experimental Protocol
Phase 1: Regioselective Alkylation (Synthesis of Phthalimide Intermediate)[1]
Objective: Install the propyl-phthalimide linker at the N9 position while minimizing N7/N3 isomers.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Attribute |
| Adenine | 1.0 | Substrate | Anhydrous, finely ground |
| 1.1 | Electrophile | Recrystallized if yellow | |
| 1.5 | Base | Anhydrous, granular | |
| DMF (Dimethylformamide) | 10 mL/g | Solvent | Dry (Water < 0.05%) |
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Adenine (10.0 g, 74 mmol) and anhydrous
(15.3 g, 111 mmol) in dry DMF (100 mL) . -
Alkylation: Add
-(3-bromopropyl)phthalimide (21.8 g, 81.4 mmol) in one portion. -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 16–18 hours .-
Critical Control Point: Do not exceed 90°C. Higher temperatures increase the kinetic energy enough to overcome the barrier for N7 alkylation, degrading regioselectivity.[1]
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the suspension slowly into ice-cold water (600 mL) with vigorous stirring. A white to off-white precipitate will form immediately.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake extensively with water (3 x 100 mL) to remove residual DMF and inorganic salts.[1] Wash once with cold ethanol (50 mL) .[1]
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Phase 2: Deprotection (Hydrazinolysis)[1]
Objective: Cleave the phthalimide group to reveal the primary amine.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Attribute |
| Phthalimide Intermediate | 1.0 | Substrate | Dry powder |
| Hydrazine Hydrate (64%) | 5.0 | Nucleophile | Handle with care (Carcinogen) |
| Ethanol (95%) | 15 mL/g | Solvent | Reagent grade |
Step-by-Step Procedure
-
Suspension: Suspend the dried Phthalimide Intermediate (from Phase 1) in Ethanol .
-
Cleavage: Add Hydrazine Hydrate .[1] Heat the mixture to reflux (78°C) .
-
Observation: The reaction will initially clear (dissolution) and then become cloudy again after 1–2 hours as phthalhydrazide (byproduct) precipitates.[1]
-
-
Duration: Reflux for 4–6 hours . Monitor by TLC (
:MeOH 9:1).[1] The starting material spot ( ) should disappear, and a baseline amine spot will appear.[1] -
Workup (Byproduct Removal):
-
Isolation of Free Base:
-
Concentrate the filtrate (containing the product HCl salt) to dryness under reduced pressure.[1]
-
Redissolve the residue in a minimum amount of water (20 mL) .[1]
-
Neutralize carefully with 2M NaOH or
to pH ~10. The free amine may precipitate or require extraction. -
Preferred Method: Continuous extraction with n-butanol or Chloroform/Isopropanol (3:1) , followed by drying (
) and evaporation.[1]
-
-
Final Purification: Recrystallize from Ethanol/Ether or Water .[1]
Process Visualization
Reaction Pathway & Workup Logic
Figure 2: Logical flow of the two-step synthesis protocol.
Quality Control & Troubleshooting
Self-Validating Analytical Criteria
To ensure the protocol was successful, verify the following "Fingerprint" markers in the NMR data.
| Parameter | N9-Isomer (Target) | N7-Isomer (Impurity) | Reason |
| H2/H8 Shift ( | Small separation (< 0.2 ppm) | Large separation (> 0.4 ppm) | Electronic environment difference. |
| N7 is more electron-deficient. | |||
| Solubility | Moderate in MeOH/Water | Higher in organic solvents | Dipole moment differences. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet DMF or Old | Distill DMF over |
| N7 Isomer > 10% | Temperature too high (>90°C) | Maintain strict 80°C; Switch base to NaH (0°C start). |
| Gummy Solid (Step 2) | Incomplete Phthalhydrazide removal | Ensure pH < 2 before filtration; Cool to 4°C. |
References
-
Regioselectivity of Adenine Alkylation
-
Gabriel Synthesis on Purines
-
Deprotection Protocols
-
Product Characterization Data
Safety Disclaimer: Hydrazine hydrate is highly toxic and a suspected carcinogen. Alkyl halides are potential alkylating agents for biological DNA. Perform all reactions in a functioning fume hood with appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of 9-(3-Aminopropyl)-9H-purin-6-amine Affinity Resins for Kinase and Purine-Binding Protein Isolation
Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.
Executive Summary
The isolation of low-abundance kinases, ATPases, and NAD/FAD-dependent enzymes from complex biological lysates remains a significant bottleneck in structural biology and drug discovery. While broad-spectrum affinity matrices exist, their lack of biomimetic precision often leads to high non-specific binding. This application note details the rational design, synthesis, and operational workflow for creating a highly specific ATP-mimetic affinity resin using 9-(3-aminopropyl)-9H-purin-6-amine (also known as 9-(3-aminopropyl)adenine) coupled to an NHS-activated agarose matrix.
Mechanistic Rationale: The Superiority of N9-Linked Adenine Mimetics
To achieve true "bio-affinity," an immobilized ligand must present itself to the target protein in an orientation that mimics the natural co-factor.
In native ATP and NAD+, the ribose ring is attached to the N9 position of the adenine nucleobase. Historical attempts to immobilize adenine via the N6-amino group severely attenuated binding capacity, as the N6 position is an essential hydrogen bond donor for the kinase hinge region [1]. By utilizing this compound, the 3-aminopropyl spacer is intentionally positioned at the N9 atom. This structural logic provides two critical advantages:
-
Preservation of the Pharmacophore: The N1, N6, and N7 positions remain unhindered, allowing them to form the highly conserved hydrogen-bonding network required for recognition by the kinase ATP-binding pocket [2].
-
Regioselective Coupling: The exocyclic N6-amino group of adenine is involved in aromatic resonance, rendering it a poor nucleophile. In contrast, the aliphatic primary amine on the propyl linker is highly nucleophilic. Coupling this ligand to an NHS-activated matrix at pH 8.0 ensures >95% regioselectivity, preventing improper ligand orientation[3].
Biomimetic binding mechanism of N9-linked adenine to the kinase hinge region.
Buffer Systems and Quantitative Metrics
The success of this protocol relies on strict adherence to buffer chemistries. Amine-containing buffers (e.g., Tris, glycine) must be strictly avoided during the coupling phase to prevent competition with the ligand.
Table 1: Buffer Compositions and Mechanistic Rationale
| Buffer Type | Composition | Causality / Rationale |
| Activation Wash | 1 mM HCl (ice-cold, pH 3.0) | NHS esters hydrolyze rapidly at physiological pH. Low pH preserves the reactive esters prior to ligand addition. |
| Coupling Buffer | 0.1 M HEPES, pH 8.0 | Provides optimal pH for the deprotonation of the aliphatic primary amine, maximizing nucleophilic attack on the NHS ester. |
| Blocking Buffer | 1 M Ethanolamine, pH 8.0 | Quenches any unreacted NHS esters to prevent non-specific covalent binding of lysate proteins during chromatography. |
| Alternating Washes | 0.1 M Tris (pH 8.5) / 0.1 M NaOAc (pH 4.5) + 0.5 M NaCl | Disrupts ionic and hydrophobic interactions, ensuring removal of non-covalently trapped ligand from the porous agarose matrix. |
| Binding Buffer | 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5 | Mimics physiological intracellular conditions. Mg²⁺ is essential for the structural stability of most kinase ATP-binding pockets. |
Table 2: Quantitative Validation Metrics
| Metric | Target Value | Validation Method |
| Coupling Efficiency | > 85% | Measure |
| Ligand Density | 10 – 15 µmol / mL resin | Calculated via Beer-Lambert law using the molar extinction coefficient of adenine ( |
| Binding Capacity | 2 – 5 mg protein / mL resin | Bradford assay of competitive elution fractions. |
Self-Validating Experimental Protocols
To ensure trustworthiness, this protocol is designed as a self-validating system . By measuring the absorbance of the ligand solution before and after coupling, the scientist can mathematically prove the success of the immobilization before committing valuable biological samples to the column.
Phase 1: Ligand Immobilization (Resin Preparation)
-
Resin Preparation: Transfer 1 mL of settled NHS-activated agarose (e.g., Sepharose 4B) to a sintered glass funnel. Wash immediately with 10–15 column volumes (CV) of ice-cold 1 mM HCl. Do not let the resin dry.
-
Ligand Solubilization: Dissolve 20 µmol of this compound dihydrochloride in 2 mL of Coupling Buffer.
-
Pre-Coupling Validation: Take a 10 µL aliquot of the ligand solution, dilute to 1 mL, and measure the absorbance at 260 nm (
). -
Coupling: Transfer the washed resin to a conical tube, add the ligand solution, and incubate end-over-end for 2 hours at room temperature (or overnight at 4°C).
-
Post-Coupling Validation: Centrifuge the slurry (500 x g, 2 min). Collect the supernatant. Dilute 10 µL to 1 mL and measure
. Calculate coupling efficiency: -
Blocking: Resuspend the resin in 3 CV of Blocking Buffer. Incubate for 1 hour at room temperature to quench residual NHS esters.
-
Stringent Washing: Wash the resin with 3 alternating cycles of high pH (Tris) and low pH (Acetate) buffers to remove non-covalently bound ligand. Store in 20% ethanol at 4°C until use.
Phase 2: Affinity Chromatography Workflow
-
Lysate Preparation: Dialyze the clarified cell lysate against Binding Buffer for 4 hours. Causality: Endogenous cellular ATP will compete with the immobilized ligand for kinase active sites, drastically reducing column capacity. Dialysis removes this endogenous competitor.
-
Equilibration: Pack the synthesized resin into a gravity-flow column and equilibrate with 10 CV of Binding Buffer.
-
Loading: Apply the dialyzed lysate to the column at a slow flow rate (e.g., 0.2 mL/min) to maximize residence time and binding kinetics.
-
Washing: Wash the column with 20 CV of Binding Buffer until the UV absorbance (
) of the flow-through returns to baseline. -
Competitive Elution: Elute the target kinases by applying 5 CV of Binding Buffer supplemented with 10 mM free ATP. Causality: Competitive elution guarantees that only proteins with a specific, functional affinity for the adenine moiety are released, leaving non-specific matrix-binders firmly attached to the column.
Self-validating workflow for ligand immobilization and affinity chromatography.
References
-
Title: Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide Source: PubMed Central (PMC) / Biochemical Journal URL: [Link]
-
Title: Establishing the Principles of Recognition in the Adenine-Binding Region of an Aminoglycoside Antibiotic Kinase[APH(3')-IIIa] Source: ACS Publications / Biochemistry URL: [Link]
-
Title: Preparation of adenosine nucleotide derivatives suitable for affinity chromatography Source: PubMed / Biochemical Journal URL: [Link]
-
Title: Recent Advances in Supramolecular Affinity Separations: Affinity Chromatography and Related Methods Source: NIH / Analytical Chemistry URL: [Link]
Application Note & Protocol: Regioselective N-Alkylation of Adenine with 3-Bromopropylamine
Abstract: This document provides a comprehensive technical guide for the N-alkylation of adenine using 3-bromopropylamine, a critical reaction for synthesizing modified nucleobases used in drug discovery and chemical biology. We delve into the underlying reaction mechanisms, explore the critical parameters governing regioselectivity, and present a detailed, field-proven protocol for the synthesis of N9-(3-aminopropyl)adenine. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this important synthetic transformation.
Introduction: The Significance of N-Alkylated Adenine Derivatives
Adenine, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry.[1][2] Its modification through N-alkylation is a cornerstone strategy for developing a vast array of therapeutic agents, including antiviral and anticancer drugs.[3][4] By appending functionalized alkyl chains to the nitrogen atoms of the purine ring, chemists can modulate the molecule's steric and electronic properties, thereby influencing its interaction with biological targets like enzymes and receptors. The introduction of a primary amine via a propyl linker, as achieved with 3-bromopropylamine, creates a versatile handle for subsequent derivatization, enabling the construction of complex molecular architectures and compound libraries for high-throughput screening.[1]
Reaction Mechanism and Regioselectivity
The N-alkylation of adenine with an alkyl halide such as 3-bromopropylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction's primary challenge and focus lie in controlling the regioselectivity, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).
In its neutral state, adenine exists as a mixture of tautomers, primarily the N7-H and N9-H forms.[6] To enhance its nucleophilicity, a base is used to deprotonate the purine, forming the adeninate anion. This anion is a more potent nucleophile, but the negative charge is delocalized across the ring system, allowing for alkylation at several positions.
The reaction outcome is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the choice of solvent and base.[7]
-
N9-Alkylation: This is typically the thermodynamically most stable product and is favored under basic conditions in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][5][8]
-
N7-Alkylation: The N7-isomer is often a minor product in direct alkylation but can be favored in certain polar solvents.[5][9]
-
N3-Alkylation: This isomer is more likely to form in neutral or slightly basic media and can be favored in polar protic solvents.[5][7]
For the synthesis of N9-(3-aminopropyl)adenine, reaction conditions are optimized to favor the formation of the thermodynamically preferred N9 isomer.
Caption: Regioselectivity in the N-alkylation of adenine.
Optimizing Reaction Conditions: A Scientist's Perspective
The key to achieving high yield and regioselectivity for the N9-isomer lies in the judicious selection of reaction parameters. Each component plays a critical role in directing the reaction pathway.
-
The Alkylating Agent: 3-Bromopropylamine is a primary alkyl halide, which is ideal for an SN2 reaction as it minimizes steric hindrance.[5] A crucial consideration is the presence of the free amine, which is itself a nucleophile. To prevent self-polymerization or competitive N-alkylation of the reagent, 3-bromopropylamine hydrobromide is the preferred reagent. The protonated ammonium salt is non-nucleophilic, and the free amine is liberated in situ during the basic workup.
-
The Base: A non-nucleophilic base is essential for deprotonating the adenine without competing in the alkylation reaction.
-
Potassium Carbonate (K₂CO₃): This is the most common, cost-effective, and reliable base for this transformation.[1] It is strong enough to deprotonate adenine but mild enough to minimize side reactions. Anhydrous K₂CO₃ is critical to avoid introducing water, which can alter solvent polarity and promote the formation of undesired isomers.
-
Sodium Hydride (NaH): A stronger base that can ensure complete deprotonation of adenine. However, it is pyrophoric and requires more stringent anhydrous conditions.
-
Tetrabutylammonium Fluoride (TBAF): A milder, homogeneous option that can accelerate the reaction at room temperature, offering a faster alternative to traditional methods.[10]
-
-
The Solvent: The solvent choice is arguably the most critical factor in controlling regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO): These are the solvents of choice.[5] They effectively solvate the potassium counter-ion but do not form strong hydrogen bonds with the adeninate anion, leaving it highly nucleophilic. This environment vastly increases the rate of SN2 reactions and strongly favors the formation of the N9- and N7-isomers over the N3-isomer.[5][7] Anhydrous solvent is mandatory.
-
Polar Protic Solvents (Alcohols, Water): These solvents should be avoided. They solvate the nucleophile through hydrogen bonding, reducing its reactivity, and can favor the formation of the N3-substituted product.[5][7]
-
-
Temperature: The reaction is typically heated (e.g., 60-80 °C) to ensure a reasonable reaction rate. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Detailed Experimental Protocol
This protocol describes the regioselective synthesis of N9-(3-aminopropyl)adenine.
4.1. Materials and Equipment
-
Reagents: Adenine, 3-bromopropylamine hydrobromide, Potassium Carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, TLC plates (silica gel), UV lamp, rotary evaporator, column chromatography setup.
4.2. Reaction Setup and Procedure
Caption: Experimental workflow for N9-alkylation of adenine.
Step-by-Step Method:
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add adenine (1.35 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask.
-
Inert Atmosphere: Place the flask under a nitrogen or argon atmosphere.
-
Reagent Addition: Add 3-bromopropylamine hydrobromide (2.41 g, 11.0 mmol, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: DCM/MeOH/NH₄OH 8:2:0.2). Spot the starting material (adenine) and the reaction mixture. The product should be more polar than adenine and visible under UV light. The reaction is typically complete within 12-24 hours, indicated by the consumption of the adenine starting material.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃). Wash the solid with a small amount of DMF.
-
Combine the filtrates and remove the DMF under high vacuum using a rotary evaporator (Note: DMF has a high boiling point; heating the water bath to 50-60 °C is recommended).
-
-
Purification:
-
The resulting crude solid/oil can be purified by silica gel column chromatography.
-
Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of Dichloromethane and Methanol (e.g., starting with 100% DCM and gradually increasing to 10-20% MeOH). Adding a small amount of ammonium hydroxide (0.5%) to the eluent can improve peak shape and prevent the product from sticking to the silica.
-
Collect the fractions containing the desired product (as identified by TLC).
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield N9-(3-aminopropyl)adenine as a white or off-white solid.
4.3. Safety Precautions
-
3-Bromopropylamine hydrobromide: Is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF: Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle in a well-ventilated fume hood.
-
General Precautions: Perform the reaction in a fume hood. Avoid inhalation of dust and vapors.
Data Summary and Expected Results
The described protocol is designed to maximize the yield of the N9-alkylated product. The table below summarizes the key parameters.
| Parameter | Recommended Condition | Rationale |
| Adenine:Alkyl Halide:Base | 1 : 1.1 : 3 | A slight excess of the alkylating agent ensures complete consumption of adenine. Excess base drives the deprotonation equilibrium. |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors SN2 and N9-regioselectivity.[1][5] |
| Base | Anhydrous K₂CO₃ | Effective, non-nucleophilic base.[1] |
| Temperature | 70 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |
| Reaction Time | 12-24 hours | Typical duration for completion; should be confirmed by TLC monitoring. |
| Purification Method | Silica Gel Chromatography | Standard and effective method for separating regioisomers and impurities.[5] |
| Expected Yield | 60-80% | Varies based on reaction scale and purification efficiency. |
| Major Product | N9-(3-aminopropyl)adenine | Thermodynamically favored isomer.[1] |
Conclusion
The N-alkylation of adenine with 3-bromopropylamine is a robust and reproducible method for synthesizing a key building block for chemical biology and drug discovery. By carefully controlling the reaction conditions—specifically using a polar aprotic solvent like DMF and a non-nucleophilic base like K₂CO₃—the reaction can be directed to selectively produce the thermodynamically favored N9-isomer with high yield. The protocol provided herein serves as a validated starting point for researchers, which can be further optimized based on specific laboratory conditions and downstream applications.
References
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- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.ResearchGate. [URL: https://www.researchgate.
- Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3).PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788225/]
- Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16438034/]
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950663/]
- An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16541957/]
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- Solid-Phase Synthesis Approaches and U-Rich RNA-Binding Activity of Homotrimer Nucleopeptide Containing Adenine Linked to L-azidohomoalanine Side Chain via 1,4-Linked-1,2,3-Triazole.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745582/]
- Novel chemical synthesis method for adenine.Google Patents. [URL: https://patents.google.
- Formation of adenine and guanine base adducts in reactions of PTQ dienone with DNA, adenosine and guanosine.ResearchGate. [URL: https://www.researchgate.net/publication/339485121_Pteridium_aquilinum_L_Kuhn_and_its_carcinogenic_and_anticancer_properties]
- What is the mechanism of Adenine?Patsnap Synapse. [URL: https://synapse.patsnap.
- Adenine, Thymine, Guanine & Cytosine | Overview & Pairing.Study.com. [URL: https://study.com/learn/lesson/adenine-thymine-guanine-cytosine-overview-pairing.html]
- Solid-Phase Purification of Synthetic DNA Sequences.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00344]
- Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis.PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1705522114]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Adenine? [synapse.patsnap.com]
- 3. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for immobilizing 9-(3-aminopropyl)-9H-purin-6-amine on sepharose beads
Application Note: Covalent Immobilization of 9-(3-aminopropyl)-9H-purin-6-amine on NHS-Activated Sepharose
Introduction & Scientific Rationale
This guide details the protocol for immobilizing This compound (hereafter referred to as N9-amino-adenine ) onto NHS-activated Sepharose beads.
The "Why" Behind the Chemistry: In drug discovery and structural biology, purifying ATP-binding proteins (kinases, heat shock proteins, helicases) is critical. Immobilizing adenine via the N9 position is structurally superior to N6-immobilization for these applications.
-
Structural Mimicry: In naturally occurring ATP, the ribose sugar is attached to the N9 nitrogen. By attaching the linker here, the resulting affinity resin mimics the orientation of ATP, leaving the Watson-Crick face (N1, N6-exocyclic amine) and the Hoogsteen face (N7) exposed for protein recognition.
-
Coupling Strategy: We utilize N-hydroxysuccinimide (NHS) ester chemistry.[1][2][3][4] The resin is pre-activated with NHS esters, which undergo a nucleophilic attack by the primary amine on the ligand's propyl linker. This forms a chemically stable amide bond, ensuring low ligand leakage during harsh elution conditions.
Materials & Reagents
Reagents:
-
Ligand: this compound (MW: ~192.2 g/mol ).
-
Matrix: NHS-Activated Sepharose 4 Fast Flow (e.g., Cytiva or equivalent).
-
Solvent: Dimethyl sulfoxide (DMSO) – Critical for ligand solubility.
-
Blocker: Ethanolamine (2-aminoethanol).
Buffer Recipes (Prepare Fresh):
| Buffer | Composition | pH | Purpose |
| Coupling Buffer | 0.2 M NaHCO₃, 0.5 M NaCl | 8.3 | Maintains unprotonated amine for nucleophilic attack. High salt prevents ionic interactions. |
| Acid Wash (Resin Prep) | 1 mM HCl | ~3.0 | Preserves NHS ester hydrolysis prior to coupling. |
| Blocking Buffer | 0.5 M Ethanolamine, 0.5 M NaCl | 8.3 | Caps unreacted NHS sites to prevent non-specific binding. |
| Wash Buffer A (Low pH) | 0.1 M Acetate, 0.5 M NaCl | 4.0 | Removes non-covalently bound ligand (ionic disruption). |
| Wash Buffer B (High pH) | 0.1 M Tris-HCl, 0.5 M NaCl | 8.0 | Removes non-covalently bound ligand (pH swing). |
| Storage Buffer | 20% Ethanol in 50 mM Tris | 7.4 | Bacteriostatic storage. |
Pre-Coupling Calculations (Expertise Insight)
Before starting, you must calculate the required ligand amount. A typical target ligand density for small molecules is 10–15 μmol ligand per mL of resin .
Formula:
-
Recommendation: Use a 3-fold molar excess to drive the reaction to completion.
-
Example for 5 mL Resin:
Detailed Protocol
Phase 1: Ligand Preparation
Rationale: Purines are hydrophobic. While the amine linker helps, high concentrations in aqueous buffer may precipitate. DMSO is compatible with NHS-Sepharose.
-
Dissolve the calculated mass of N9-amino-adenine in 100% DMSO. Use approximately 20% of the final intended reaction volume.
-
Slowly dilute this solution with Coupling Buffer to reach a final volume of 0.5–1.0 resin volumes.
-
Critical Check: Ensure the final DMSO concentration is
. If precipitation occurs, add more DMSO, but do not exceed 50%.
-
-
QC Step: Measure absorbance at 260 nm (
) of a diluted aliquot (e.g., 1:100). Record this as .
Phase 2: Resin Preparation
Rationale: NHS esters hydrolyze rapidly in water. Use cold 1 mM HCl to remove the storage isopropanol without deactivating the functional groups.
-
Suspend the NHS-Sepharose in the shipping bottle.
-
Immediately transfer the required volume of slurry to a sintered glass funnel (or disposable column).
-
Wash with 10–15 resin volumes of cold 1 mM HCl .
-
Do not allow the resin to dry.
Phase 3: Coupling Reaction
-
Immediately mix the washed resin with the Ligand Solution from Phase 1.
-
Seal the vessel and rotate end-over-end.
-
Temperature: Room Temperature (20–25°C).
-
Time: 2–4 hours. (Alternatively, overnight at 4°C).
-
-
After coupling, collect the flow-through (supernatant).
-
QC Step: Measure
of the flow-through (diluted identically to ). Record as .
Phase 4: Blocking & Washing
Rationale: Unreacted NHS groups react with primary amines. Ethanolamine is small and uncharged, effectively "capping" the resin without introducing new charges (unlike Tris).
-
Wash resin with 3 volumes of Coupling Buffer .[3]
-
Resuspend resin in 2 volumes of Blocking Buffer . Incubate 2 hours at RT.
-
Wash Cycle (Crucial for purity):
-
Wash 3x with Wash Buffer A (pH 4.0) .
-
Wash 3x with Wash Buffer B (pH 8.0) .
-
Wash 3x with Wash Buffer A (pH 4.0) .
-
-
Equilibrate with neutral storage buffer (20% Ethanol).
Visualization of Workflows
Figure 1: Reaction Mechanism
This diagram illustrates the nucleophilic attack of the N9-linker amine on the NHS ester.
Caption: Nucleophilic attack of the primary amine on the NHS-ester forms a stable amide linkage.[5]
Figure 2: Experimental Workflow
Step-by-step logic flow for the bench scientist.
Caption: Operational workflow ensuring ligand solubility and resin integrity.
QC & Validation: Coupling Efficiency
Do not rely on "theoretical" yields. Validate the coupling using the UV Difference Method .
Calculation:
-
Success Criteria: >80% efficiency is typical.
-
Troubleshooting:
-
Low Efficiency (<50%): Usually indicates ligand precipitation (check DMSO %) or hydrolyzed NHS groups (ensure HCl wash was cold and fast).
-
High Background: If the resin binds "everything" in later experiments, the blocking step with Ethanolamine was insufficient.
-
References
-
Cytiva Life Sciences. Affinity Chromatography: Principles and Methods. Handbook 18-1022-29. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. Link
-
Sigma-Aldrich. Coupling Protocol for NHS-Activated Sepharose. Technical Bulletin. Link
-
Trayer, I. P., & Trayer, H. R. (1974). Affinity chromatography of hexokinase on N6-aminoacyl-adenosine and N6-aminoacyl-adenine Sepharose. Biochemical Journal, 141(3), 775–787. (Foundational text on Adenine immobilization). Link
Sources
Preparation of enzyme co-factor mimics using 9-(3-aminopropyl)adenine
Application Note: Preparation of Enzyme Co-factor Mimics using 9-(3-aminopropyl)adenine
Executive Summary & Rationale
Subject: 9-(3-aminopropyl)adenine (9-APA) Role: Acyclic Nucleoside Scaffold & Universal Cofactor Linker Primary Applications: Bisubstrate inhibitor synthesis, affinity chromatography ligand generation, and stable NAD+/CoA analogue preparation.
Scientific Context: In chemical biology, the ribose-phosphate backbone of natural cofactors (ATP, NAD+, CoA) often presents stability issues (labile glycosidic bonds) and synthetic complexity.[1] 9-(3-aminopropyl)adenine serves as a robust, acyclic "anchor." It retains the critical adenine recognition motif required by purine-binding enzymes (kinases, transferases, dehydrogenases) while replacing the ribose ring with a flexible propyl linker terminating in a reactive primary amine.
Why This Protocol? Direct alkylation of adenine with 3-bromopropylamine often leads to polyalkylation and difficult separations. This guide utilizes a Gabriel Synthesis approach (Phthalimide protection), ensuring mono-alkylation and high regioselectivity for the biologically relevant N9-position over the N7-isomer.
Chemical Synthesis Protocol: The "Gabriel" Route
Objective: Synthesize high-purity 9-(3-aminopropyl)adenine free from N7-isomers and polyamine byproducts.
Phase A: Regioselective N9-Alkylation
Reagents:
-
Adenine (dried, 10 mmol)
-
N-(3-Bromopropyl)phthalimide (11 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 15 mmol)
-
DMF (Anhydrous, 50 mL)
-
Catalytic additive: 18-crown-6 (0.5 mmol) – Expert Tip: Enhances K₂CO₃ solubility and N9 selectivity.
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend Adenine (1.35 g) and K₂CO₃ (2.07 g) in anhydrous DMF. Stir at 60°C for 1 hour.
-
Alkylation: Add N-(3-Bromopropyl)phthalimide (2.95 g) and 18-crown-6.
-
Reaction: Heat to 90°C for 16–24 hours.
-
Critical Control Point: Lower temperatures (<60°C) favor kinetic control (N3/N7 mixtures). Higher temperatures (>80°C) favor the thermodynamic N9 product.
-
-
Work-up: Remove DMF in vacuo. Resuspend residue in water (100 mL) to dissolve salts. Filter the resulting white precipitate (crude intermediate).
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH 95:5) to isolate 9-(3-phthalimidopropyl)adenine .
-
QC Check: 1H NMR should show phthalimide aromatic peaks (7.8 ppm) and adenine H2/H8 (8.1–8.3 ppm).
-
Phase B: Deprotection (Hydrazinolysis)
Reagents:
-
9-(3-phthalimidopropyl)adenine (from Phase A)
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol (absolute)
Protocol:
-
Reflux: Suspend the intermediate in Ethanol (50 mL). Add Hydrazine monohydrate (5 equiv). Reflux for 4–6 hours.
-
Observation: The solution will turn clear, then a bulky white precipitate (phthalhydrazide byproduct) will form.
-
-
Isolation: Cool to room temperature. Filter off the phthalhydrazide solid.
-
Evaporation: Concentrate the filtrate to dryness.
-
Final Polish: Redissolve in a minimum amount of cold water/methanol, filter again to remove residual byproduct, and lyophilize.
Yield Expectation: 60–75% (over 2 steps). Validation Data:
-
ESI-MS: [M+H]+ = 193.12 (Calc).
-
UV:
= 260 nm (pH 7).
Application Workflows
Workflow A: Synthesis of Bisubstrate Inhibitors
Target: Kinases or Acetyltransferases (e.g., NATs)[6]
This workflow couples the adenine "anchor" to a substrate mimic (peptide or carboxylic acid) to create a high-affinity inhibitor that occupies both the cofactor and substrate binding pockets.
-
Activation: Dissolve the peptide/substrate mimic (containing a free -COOH) in DMF.
-
Coupling: Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 min.
-
Ligation: Add 9-(3-aminopropyl)adenine (1.0 eq). Stir 4h at RT.[2]
-
Result: An amide bond links the adenine anchor to the substrate, mimicking the transition state of the enzyme reaction.
Workflow B: Affinity Resin Preparation
Target: Purification of Adenine-binding proteins
-
Resin Choice: NHS-activated Sepharose or Agarose beads.
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3.
-
Reaction: Dissolve 9-(3-aminopropyl)adenine (5–10 mg per mL of resin) in coupling buffer. Mix with resin for 4h at 4°C.
-
Blocking: Block remaining NHS sites with 1M Ethanolamine (pH 8.0).
-
Storage: Store in 20% Ethanol at 4°C.
Visualizations & Logic Maps
Figure 1: Synthesis Pathway (Gabriel Method)
Caption: Regioselective synthesis of 9-(3-aminopropyl)adenine preventing polyalkylation via phthalimide protection.
Figure 2: Structural Mimicry Logic
Caption: Comparison of natural cofactor architecture vs. the simplified acyclic mimic, highlighting the functional amine handle.
Troubleshooting & QC Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation or moisture in DMF. | Ensure DMF is anhydrous (molecular sieves). Increase reaction time or temp to 90°C. |
| N7-Isomer Contamination | Kinetic control dominant (Temp too low). | Raise alkylation temperature to >80°C to favor thermodynamic N9 product. |
| Sticky Precipitate (Step 2) | Phthalhydrazide not fully removed. | Perform an ion-exchange pass (Dowex OH-) or recrystallize from water. |
| Product Polymerization | Used free 3-bromopropylamine instead of phthalimide. | Must use the Gabriel (protected) route described above. |
References
- Regioselective Alkylation of Adenine: Title: "Regioselective N-alkylation of Adenine by Nucleophilic Substitution." Source: BenchChem / RSC Advances context.
-
Gabriel Synthesis Methodology
-
Bisubstrate Inhibitor Design
- Title: "Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstr
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Cofactor Mimic Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry [mdpi.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]
- 5. remedypublications.com [remedypublications.com]
- 6. biorxiv.org [biorxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification strategies for removing unreacted adenine from propyl-amine derivatives
Topic: Purification strategies for removing unreacted adenine from propyl-amine derivatives (e.g., 9-(3-aminopropyl)adenine). Ticket ID: PUR-ADE-001 Status: Active Support Tier: Level 3 (Senior Scientist)
Executive Summary
Removing unreacted adenine from N-alkylated amine derivatives is a common but deceptive challenge. While both species contain the purine core, the introduction of the aliphatic primary amine (propyl-amine linker) creates a distinct "basicity gap" that is the key to high-purity separation.
This guide moves beyond standard silica chromatography—which often fails due to tailing and poor resolution of polar amines—and focuses on two superior strategies: pH-Controlled Selective Precipitation (for bulk removal) and Strong Cation Exchange (SCX) Chromatography (for high-purity polishing).
Module 1: The Chemical Logic (The "Why")
To separate these compounds, we must exploit their physicochemical differences.[1][2][3] The primary amine on your derivative is significantly more basic than the aromatic ring nitrogens of adenine.
Comparative Properties Table
| Property | Adenine (Contaminant) | Propyl-Amine Derivative (Product) | The Separation Lever |
| pKa (Dominant) | ~4.2 (N1 ring nitrogen) | ~10.5 (Primary aliphatic amine) | ΔpKa ≈ 6 units |
| Charge at pH 7.0 | Neutral (0) | Cationic (+1) | Charge State |
| Water Solubility (pH 7) | Very Low (~0.5 mg/mL) | High (Ionic species) | Solubility |
| Hydrophobicity | Moderate | Low (when protonated) | Polarity |
Visualizing the Separation Strategy
The following diagram illustrates the "Sweet Spot" at pH 7.0 where the two molecules behave completely differently.
Caption: At neutral pH, the dramatic difference in ionization states allows for binary separation via solubility or ionic affinity.
Module 2: Troubleshooting Guides & Protocols
Protocol A: pH-Switch Selective Precipitation
Best for: Large scale (>1g), bulk removal of excess adenine.[1]
The Mechanism: Adenine is notoriously insoluble in water at neutral pH (approx 1 part in 2000), whereas the protonated amine derivative functions like a soluble salt.
Step-by-Step:
-
Dissolution: Dissolve your crude reaction mixture in the minimum volume of 0.5 M HCl . Both adenine and the product will protonate and dissolve fully.
-
Neutralization: Slowly add 2 M NaOH dropwise while monitoring with a pH meter.
-
The Switch: Target pH 7.5 – 8.0 .
-
Observation: As you pass pH 5, adenine deprotonates and crashes out as a white solid.[1] The propyl-amine derivative remains protonated (charged) and soluble.
-
-
Filtration: Cool the mixture on ice for 30 minutes to maximize precipitation. Filter off the solid adenine using a sintered glass funnel.
-
Recovery: The filtrate contains your product. Lyophilize to recover the product as a salt/free base mixture, or proceed to Protocol B for polishing.
Protocol B: Strong Cation Exchange (SCX) Chromatography
Best for: High purity (>99%), removing trace adenine, and desalting.[1]
The Mechanism: SCX resins (sulfonic acid functionalized) bind cations. At pH 6-7, only your product is cationic.[1] Adenine is neutral and will not bind.
Step-by-Step:
-
Column Preparation: Use a silica-based SCX column (e.g., Isolute SCX-2 or similar). Condition with 2 Column Volumes (CV) of Methanol, followed by 2 CV of Water.
-
Loading: Dissolve crude sample in water (pH adjusted to ~6-7). Load onto the column.[2]
-
Note: Do not load in high acid (pH < 2) or adenine will protonate and bind.
-
-
Washing (The Separation): Wash with 5 CV of Water followed by 5 CV of Methanol .
-
Result: Neutral adenine and non-basic impurities wash away. The amine product remains locked to the resin.
-
-
Elution: Elute with 2 M Ammonia in Methanol (or 1M Ammonium Hydroxide in water).
-
Finishing: Concentrate the eluent under vacuum.
Caption: SCX workflow ensuring adenine is washed away while the product is retained and selectively eluted.
Module 3: Frequently Asked Questions (FAQs)
Q1: I tried silica flash chromatography (DCM/MeOH), but the adenine and product co-elute or streak. Why? A: Standard silica is slightly acidic. Basic amines interact strongly with silanols, causing "tailing" (streaking) which ruins resolution.[1] Adenine and your product have similar polarities on silica.
-
Fix: If you must use silica, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to block silanol sites.[1] However, SCX (Protocol B) is far superior for this specific separation.[1]
Q2: My product is an oil after evaporation. Is it impure? A: Not necessarily. Propyl-amine derivatives of adenine are often viscous oils or low-melting solids, especially as free bases.[1] Adenine, conversely, is a high-melting crystalline solid (>300°C).[1] If you see white crystals suspended in your oil, that is likely residual adenine.[1]
Q3: Can I use Reverse Phase (C18) HPLC? A: Yes, but you need Ion Pairing .[1]
-
Method: Use water/acetonitrile with 0.1% Trifluoroacetic acid (TFA) .
-
Why: TFA protonates the amine, forming a hydrophobic ion pair that retains well on C18.[1] Adenine will elute earlier (near the void volume) as it is less hydrophobic than the propyl-linker complex.
Q4: I used Protocol A (Precipitation), but I lost yield. Where is my product? A: Check the pH. If the pH went above 11, the adenine might redissolve (forming a sodium salt at N9), and your product might become an oil and stick to the adenine precipitate. Keep the pH strictly between 7.5 and 8.0.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 190, Adenine.[1] Retrieved from [Link]
- Grounding: Verification of propyl-amine pKa range (~10.5-10.7).
-
Bio-Rad Laboratories. Cation Exchange Chromatography (Instructional Guide). Retrieved from [Link]
- Grounding: Standard protocols for strong cation exchange (SCX) binding mechanisms and elution buffers.
-
Buyens, D. (2009). Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria.[8] Retrieved from [Link]
- Grounding: Detailed analysis of N9 vs N3/N7 alkylation byproducts and solubility profiles of alkyl-adenines.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Recent advances in the purification of recombinant adeno-associated virus [insights.bio]
- 6. solubility of adenine - General Lab Techniques [protocol-online.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. repository.up.ac.za [repository.up.ac.za]
Minimizing N7-alkylation side products during 9-(3-aminopropyl)adenine synthesis
A Guide to Minimizing N7-Alkylation Side Products
Welcome to the technical support resource for the synthesis of 9-(3-aminopropyl)adenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with adenine alkylation, specifically the formation of the undesired N7-isomer. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy.
The Challenge: Regioselectivity in Adenine Alkylation
Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6). During alkylation, the primary challenge is to control the regioselectivity to obtain the desired N9-substituted product. While N9-alkylation is often the thermodynamically favored outcome, the formation of other isomers, particularly the N7-isomer, is a common side reaction.[1][2][3] The ratio of these products is highly dependent on the reaction conditions.[1]
This guide provides a series of frequently asked questions, detailed troubleshooting protocols, and analytical methods to help you maximize the yield of your target molecule, 9-(3-aminopropyl)adenine, while minimizing the formation of the N7-alkylated side product.
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of N9 and N7 isomers formed during alkylation?
A1: The formation of N9 and N7 isomers is a classic example of thermodynamic versus kinetic control. The adenine anion has significant electron density at multiple nitrogen atoms.
-
Kinetic Product: The N3 and N7 positions are often the sites of initial, faster attack (kinetic control), especially in polar solvents which can stabilize the more polar transition state leading to the N7 isomer.[2][4]
-
Thermodynamic Product: The N9-substituted isomer is generally the more thermodynamically stable product.[1][5] Given sufficient time and appropriate conditions, the reaction will favor the formation of the N9 isomer.
The goal of a successful synthesis is to establish conditions that overwhelmingly favor the thermodynamic N9 product.
Q2: What are the key factors influencing the N9/N7 product ratio?
A2: Several experimental variables critically affect the regioselectivity of adenine alkylation:
-
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used.[1][2] While they are excellent for dissolving adenine, they can also stabilize the polar transition state leading to the N7 isomer. Less polar solvents may favor N9 substitution.[2]
-
Base: The choice of base is critical. Mineral hydrides and carbonates are frequently used.[2] A strong, non-nucleophilic base is required to deprotonate adenine. The nature of the counter-ion can also influence the reaction.
-
Alkylating Agent: The structure of the alkylating agent plays a role. For synthesizing 9-(3-aminopropyl)adenine, a common precursor is a 3-halopropylamine derivative where the amine is protected (e.g., N-(3-bromopropyl)phthalimide or Boc-3-bromopropylamine).
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically favored N9 product. However, excessively high temperatures can lead to side reactions.
-
Protecting Groups: Protecting the exocyclic N6-amino group is generally not necessary for simple alkylations but can be considered in complex syntheses.[6] It is, however, crucial to protect the amino group on the 3-aminopropyl chain to prevent it from acting as a nucleophile. Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).[7][8]
Q3: Which synthetic routes are recommended for selectively synthesizing 9-(3-aminopropyl)adenine?
A3: Three primary routes offer good N9 selectivity:
-
Direct Alkylation: This is the most straightforward approach, involving the reaction of adenine with a protected 3-halopropylamine in the presence of a base.[1] Careful optimization of the base and solvent is key to maximizing N9 selectivity.
-
Mitsunobu Reaction: This reaction provides a powerful and stereospecific method for N9-alkylation using a protected 3-aminopropanol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[9][10] It often shows excellent N9 regioselectivity.[6]
-
Michael Addition (Aza-Michael Reaction): This is an elegant and highly regioselective method. Adenine acts as a nucleophile in a conjugate addition to acrylonitrile.[11][12] This reaction almost exclusively yields the N9-adduct. The resulting nitrile can then be reduced to the primary amine.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| High percentage of N7-isomer in the final product. | 1. Suboptimal Solvent/Base Combination: Polar solvents (e.g., DMF) can favor N7 alkylation.[2] 2. Reaction under Kinetic Control: Insufficient temperature or reaction time may not allow the reaction to reach thermodynamic equilibrium. | 1. Optimize Reaction Conditions: a) Change Base: Use K₂CO₃, which is widely reported for favoring N9 alkylation.[1] b) Solvent Choice: While DMF is common, consider testing less polar aprotic solvents. 2. Adjust Temperature/Time: Try running the reaction at a slightly elevated temperature (e.g., 50-70 °C) for a longer duration (monitor by TLC) to favor the thermodynamic N9 product. |
| Low overall yield. | 1. Incomplete Reaction: Starting material remains after the reaction period. 2. Degradation: Harsh conditions (e.g., excessively high temperature) may be degrading the starting material or product. 3. Inefficient Purification: The N7 and N9 isomers can be difficult to separate. | 1. Ensure Anhydrous Conditions: Water can quench the adenine anion. Use anhydrous solvents and dry glassware. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of adenine. 3. Optimize Purification: Silica gel column chromatography is typically used. A gradient elution may be necessary. In some cases, recrystallization can be effective for purification.[13] |
| Multiple unidentified side products. | 1. Dialkylation: The exocyclic N6-amine or the newly formed N9-propylamine (if deprotected in situ) could be alkylated. 2. Reaction at N3: N3-alkylation can also occur, though it is often a minor product in basic conditions.[1][2] 3. Impure Reagents: The starting adenine or alkylating agent may be impure. | 1. Use Protecting Groups: Ensure the 3-aminopropyl chain is adequately protected (e.g., with a Boc group) throughout the reaction.[8] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess to minimize dialkylation. 3. Verify Reagent Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Difficulty removing the protecting group (e.g., Boc). | 1. Incomplete Deprotection: The acidic conditions (e.g., TFA in DCM) may not be sufficient or the reaction time is too short. 2. Side Reactions during Deprotection: Strong acid can sometimes lead to degradation if not controlled. | 1. Optimize Deprotection: a) Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). b) Monitor the deprotection by TLC until the protected starting material is fully consumed. c) Perform the reaction at room temperature or 0 °C to minimize side reactions. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues.
Recommended Experimental Protocols
Visualizing Synthetic Strategies
The diagram below shows the three main strategies for synthesizing N9-substituted adenine.
Protocol 1: Direct Alkylation with N-(3-bromopropyl)-Boc-amine
This protocol favors N9-alkylation through the widely used method of direct alkylation in a polar aprotic solvent with a carbonate base.[1]
-
Reagent Preparation:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add adenine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
-
Reaction Setup:
-
Stir the suspension at room temperature for 30 minutes.
-
Dissolve N-(3-bromopropyl)-Boc-amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the N-(3-bromopropyl)-Boc-amine solution dropwise to the adenine suspension.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-70 °C.
-
Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Dichloromethane/Methanol).
-
-
Work-up and Purification:
-
Once the reaction is complete (adenine spot is consumed), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with DMF.
-
Combine the filtrate and washings, and remove the DMF under reduced pressure (high vacuum).
-
Purify the crude residue by silica gel column chromatography to isolate the N9-(Boc-aminopropyl)adenine.
-
-
Deprotection:
-
Dissolve the purified product in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. The final product is often isolated as a TFA salt.
-
Protocol 2: Michael Addition with Acrylonitrile
This method offers excellent regioselectivity for the N9 position.
-
Reaction Setup:
-
Suspend adenine (1.0 eq) in a suitable solvent (e.g., DMF or ethanol).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU or a weak inorganic base).
-
Add acrylonitrile (1.5-2.0 eq) dropwise to the suspension.
-
-
Reaction and Monitoring:
-
Heat the mixture (e.g., to 80 °C) and stir until the adenine is fully consumed, as monitored by TLC.
-
-
Work-up:
-
Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude 9-(2-cyanoethyl)adenine is often pure enough to proceed to the next step.
-
-
Nitrile Reduction:
-
Dissolve the crude product in a suitable solvent (e.g., methanol or THF).
-
Perform a reduction of the nitrile group. Common methods include:
-
Catalytic hydrogenation (e.g., H₂, Raney Nickel).
-
Chemical reduction (e.g., Lithium aluminum hydride (LiAlH₄) in THF). Caution: LiAlH₄ is highly reactive.
-
-
-
Purification:
-
After the reduction is complete and the reaction is safely quenched, perform an appropriate work-up.
-
Purify the final product, 9-(3-aminopropyl)adenine, by column chromatography or recrystallization.
-
Analytical Characterization: Differentiating N7 and N9 Isomers
Confirming the identity of your final product and quantifying the N7/N9 ratio is crucial. NMR spectroscopy is the most powerful tool for this purpose.[14]
| Technique | Observation for N9-Isomer | Observation for N7-Isomer |
| ¹H NMR | The chemical shifts of the H2 and H8 protons of the adenine core are distinct. The CH₂ group attached to the purine ring will have a characteristic chemical shift. | The H8 proton is typically shifted downfield compared to the N9 isomer due to the proximity of the alkyl group. The CH₂ group attached to the purine ring will have a different chemical shift than the N9 isomer. |
| ¹³C NMR | The chemical shifts of the purine carbons (C2, C4, C5, C6, C8) provide a clear fingerprint. The C5 carbon is typically deshielded (higher ppm) and the C4 carbon is more shielded (lower ppm) compared to the N7 isomer.[14] | The C5 carbon is more shielded and the C4 carbon is more deshielded compared to the N9 isomer.[14] |
| ¹H-¹⁵N HMBC | This is the most definitive method. [14] A long-range correlation (cross-peak) will be observed between the protons of the CH₂ group attached to the purine and the N9 nitrogen. | A long-range correlation will be observed between the protons of the CH₂ group and the N7 nitrogen. |
| HPLC | The N9 and N7 isomers will typically have different retention times on a reverse-phase column. Generally, N7 isomers are more polar and may elute earlier.[15] | See observation for N9-Isomer. |
Visualizing the Key HMBC Correlation
This diagram illustrates the key diagnostic correlation used to confirm the site of alkylation.
References
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available from: [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. (2014). Available from: [Link]
-
Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction. ResearchGate. Available from: [Link]
- Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Books.
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. Available from: [Link]
-
Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. PMC. (2021). Available from: [Link]
-
Alkylation of DNA by Melphalan With Special Reference to Adenine Derivatives and Adenine-Guanine Cross-Linking. PubMed. (1993). Available from: [Link]
-
Some Michael-Type Reactions with Adenine. The Journal of Organic Chemistry. Available from: [Link]
-
An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. PubMed. (2006). Available from: [Link]
-
Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria. Available from: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. (2024). Available from: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. (2024). Available from: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023). Available from: [Link]
-
Michael addition reaction. Wikipedia. Available from: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. (2024). Available from: [Link]
-
Protecting Groups List. SynArchive. Available from: [Link]
-
Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine?. Quora. (2014). Available from: [Link]
-
Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. PubMed. (2005). Available from: [Link]
-
Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. PubMed. (2005). Available from: [Link]
-
Preparation of the alpha and beta anomers of 9-(3,5-dideoxy-D-glycero-pent-4-enofuranosyl)adenine and their activity with leukemia L1210 cells in vitro. PubMed. Available from: [Link]
-
Solid-Phase Purification of Synthetic DNA Sequences. The Journal of Organic Chemistry. (2017). Available from: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. (2020). Available from: [Link]
-
Unpacking the Michael Addition: A Key Reaction in Organic Chemistry. Oreate AI Blog. (2025). Available from: [Link]
-
Synthesis of 3′-Deoxynucleosides I.: Synthesis of 9-(3-Deoxyaldofuranosyl) Adenines Derived from 3-Deoxy-d-galactose. R Discovery. Available from: [Link]
-
Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents. PMC. Available from: [Link]
-
Synthesis of Adenines with a Phosphorus-Containing Group in the 9-Position. (2025). Available from: [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ResearchGate. (2024). Available from: [Link]
- Process for the purification of adenine. Google Patents.
- A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides. Google Patents.
- Synthetic method for adenine. Google Patents.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
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Recrystallization techniques for high-purity 9-(3-aminopropyl)-9H-purin-6-amine
[1][2]
Executive Summary
9-(3-aminopropyl)-9H-purin-6-amine (also known as 9-(3-aminopropyl)adenine) is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and various nucleoside-drug conjugates.[1][2] High purity (>98%) is essential because even minor regioisomeric impurities (specifically the N7-isomer) can terminate chain elongation or alter the binding affinity of the final therapeutic agent.[1][3]
This guide addresses the primary challenges in purifying this compound: solubility management , N7/N9 regioisomer separation , and oil-out prevention .[1][2]
Solvent Selection & Solubility Profile
The purine core is aromatic and planar, inducing strong
Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Application Note |
| Water (Deionized) | High | Low | Primary Recommendation. Excellent for removing inorganic salts.[1][2] Requires slow cooling to avoid oiling out.[1][2][3] |
| Ethanol/Water (4:1) | High | Moderate | Good for removing unreacted adenine.[1][2][3] |
| Methanol | High | Moderate | often yields smaller crystals; useful for rapid precipitation but less effective for isomer separation.[1][2] |
| DMF/DMSO | Very High | High | Avoid for Recrystallization. Hard to remove traces; use only for synthesis.[1][2] |
| Isopropanol | Moderate | Very Low | Excellent anti-solvent to drive precipitation after dissolving in a minimal amount of water/methanol.[1][2][3] |
Critical Challenge: The N7 vs. N9 Isomer Separation
In the alkylation of adenine, two isomers are formed:
-
N9-isomer (Target): Thermodynamically stable.
-
N7-isomer (Impurity): Kinetically favored in some conditions; often constitutes 5-15% of the crude mixture.[1][2]
The Purification Logic: Because the N9 isomer is thermodynamically more stable, it forms a more ordered and stable crystal lattice than the N7 isomer.[2][3] Slow cooling is the key variable.[1][2][3] Rapid cooling traps the N7 isomer in the precipitate (kinetic entrapment), whereas slow cooling allows the N9 molecules to organize into the lattice while rejecting the N7 isomer into the mother liquor.[3]
Technical Insight: If simple recrystallization fails to remove the N7 isomer, convert the crude amine to its dihydrochloride salt .[1][2][3] The crystal lattice energies of the N9-salt vs. N7-salt differ significantly, often making separation easier than with the free base.
Master Protocols
Protocol A: Standard Recrystallization (Aqueous)
Best for crude purity >85% with salt contamination.[1][2][3]
-
Dissolution: Suspend crude 9-(3-aminopropyl)adenine in deionized water (10 mL per gram).
-
Heating: Heat to reflux (approx. 100°C) with vigorous stirring until fully dissolved.
-
Note: If the solution is colored (yellow/brown), add activated charcoal (5% w/w), stir for 10 mins, and filter hot over Celite.
-
-
Seeding (Critical): Remove from heat. Allow to cool to ~80°C. Add a tiny seed crystal of pure N9-product.
-
Controlled Cooling: Wrap the flask in aluminum foil or a towel to insulate it. Allow it to cool to room temperature undisturbed over 4–6 hours.
-
Crystallization: Needle-like crystals should form.
-
Isolation: Filter the solid and wash with ice-cold isopropanol (to remove residual water and surface impurities).[1][2] Dry under vacuum at 40°C.[1][2][3]
Protocol B: The "Salt-Switch" Technique (High Purity)
Best for removing stubborn N7 isomers or oily crude products.[1]
-
Salt Formation: Dissolve the crude oil/solid in a minimal amount of Ethanol.[1][2][3] Add 2.5 equivalents of 1.25 M HCl in Ethanol.
-
Precipitation: The dihydrochloride salt will precipitate.[1][2][3] Filter and wash with cold acetone.[1][2][3]
-
Recrystallization of Salt: Recrystallize this salt from hot Ethanol/Water (9:1). The N9 salt crystallizes preferentially.[1][2][3]
-
Free Base Recovery: Dissolve the purified salt in minimal water.[1][2][3] Adjust pH to 10–11 using 2M NaOH.[1][2][3] The pure free amine will precipitate as a white solid.[1][2][3]
Visualizing the Workflow
The following diagram outlines the decision logic for purification, specifically addressing the "Oiling Out" issue which is common with propyl-linkers.
Figure 1: Decision matrix for selecting the optimal purification route based on crude quality and physical state.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Cause: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the compound is supersaturated but the temperature is above its "oiling out" point (metastable zone limit).[1][2][3] The hydrophobic propyl chain contributes to this behavior in water.[1][2][3] Solution:
-
Increase Alcohol Content: Add 10-20% Ethanol to the water.[1][2] This increases the solubility of the oil phase, pushing the system back towards a single phase that can nucleate crystals.[2][3]
-
Seeding: You must seed the solution at a temperature slightly above where the oiling occurs.[1][2][3]
-
Vigorous Stirring: Rapid stirring can sometimes induce nucleation in the oil droplets.[1][2][3]
Q2: How do I definitively distinguish the N9 isomer from the N7 isomer?
Analysis: UV absorbance ratios are unreliable. The gold standard is NMR .[1][2][3]
-
HMBC (2D NMR): Look for the correlation between the
protons of the propyl chain attached to the nitrogen. -
1H NMR Shift: In DMSO-
, the and protons often show distinct shifts. The isomer generally displays a more deshielded (downfield) signal for the proton adjacent to the alkylation site due to electronic effects.[2][3]
Q3: The crystals are colored (yellowish). Is this a problem?
Impact: Yes. Color usually indicates oxidation byproducts of the amine or polymerized impurities.[2][3] These can act as radical scavengers or terminators in subsequent PNA synthesis.[1][2][3] Fix: Use Protocol A with the activated charcoal step. If that fails, perform the Protocol B (Salt-Switch) , as the salt lattice is highly selective and often rejects colored organic impurities efficiently.[3]
References
-
BenchChem. (2025).[1][2][3][4][5][6] Application of Adenine in the Synthesis of Novel Compounds: N-Alkylation Protocols. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 414707 (9-isopropyl-9H-purin-6-amine Analogues).[1][2] Retrieved from [1][2][3]
-
Kotian, P. L., et al. (2006).[1][2][3] An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation.[1][2][7] Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.[1][2][3][7] Retrieved from
-
Lorenz, H., et al. (2007).[1][2][3] Crystallization Based Separation of Enantiomers and Isomers.[1][2][3][8] Journal of Chemical Technology and Metallurgy.[1][2] Retrieved from [1][2][3]
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- 3. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]
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- 7. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectral analysis of 9-(3-aminopropyl)-9H-purin-6-amine
An In-Depth Guide to the ¹H NMR Spectral Analysis of 9-(3-aminopropyl)-9H-purin-6-amine: A Comparative Approach
In the landscape of drug development and molecular biology, the structural elucidation of synthetic analogues of nucleobases is a critical step. Among these, N-alkylated purines are of significant interest due to their diverse biological activities. The compound this compound, an adenine derivative, is one such molecule where unambiguous structural confirmation is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the molecular framework.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak-list, we will explore the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis against its potential N7-isomer, demonstrating how ¹H NMR serves as a definitive tool for confirming regioselectivity in purine alkylation—a common challenge in synthetic chemistry.
The Foundational Principles of the ¹H NMR Experiment
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align either with (low energy) or against (high energy) the field. The absorption of radiofrequency radiation can induce a "spin flip" from the low to the high energy state. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the proton.[1][2] This variation in resonance frequency, known as the chemical shift (δ) , allows us to distinguish between chemically non-equivalent protons in a molecule.
Electrons surrounding a proton create a secondary magnetic field that opposes the external field, effectively "shielding" the nucleus. Protons in electron-rich environments are highly shielded and resonate at a higher field (lower ppm value). Conversely, protons near electronegative atoms (like N or O) or within unsaturated systems (like aromatic rings) are "deshielded" due to the withdrawal of electron density, causing them to resonate at a lower field (higher ppm value).[3][4]
Predicted ¹H NMR Spectrum of this compound
To interpret the spectrum, we must first analyze the molecule's structure to identify all unique proton environments.
Molecular Structure and Proton Labeling
The structure of this compound contains several distinct sets of protons, which have been labeled for clarity in the analysis that follows.
Caption: Structure of this compound with key protons labeled.
Based on this structure, the following table summarizes the predicted ¹H NMR signals. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds allows for the observation of exchangeable N-H protons, which might otherwise be broadened into the baseline in other solvents like CDCl₃.[5]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H-8 | ~8.25 | Singlet (s) | 1H | Aromatic proton on the imidazole portion of the purine ring. Deshielded by the aromatic system. Appears as a singlet as there are no adjacent protons. Its proximity to the N9-substituent makes it a key reporter for regiochemistry.[6][7] |
| H-2 | ~8.15 | Singlet (s) | 1H | Aromatic proton on the pyrimidine portion of the purine ring. Also deshielded and appears as a singlet. Generally found slightly upfield compared to H-8 in N9-alkylated adenines.[6][7] |
| C6-NH₂ | ~7.20 | Broad Singlet (br s) | 2H | Amine protons attached to the purine ring. The chemical shift is variable and concentration-dependent. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[8] |
| H-1' (N9-C H₂-) | ~4.20 | Triplet (t) | 2H | Methylene protons directly attached to the electronegative N9 of the purine ring system, resulting in significant deshielding. It is split into a triplet by the two adjacent H-2' protons (n+1 rule). |
| H-3' (-C H₂-NH₂) | ~2.75 | Triplet (t) | 2H | Methylene protons adjacent to the terminal primary amine group. Deshielded by the nitrogen, but less so than H-1'. It is split into a triplet by the two adjacent H-2' protons. The chemical shift is typical for protons on a carbon bonded to an amine.[9] |
| H-2' (-CH₂-C H₂-CH₂-) | ~2.05 | Quintet (qui) or Multiplet (m) | 2H | Methylene protons situated between two other methylene groups (H-1' and H-3'). It is coupled to four neighboring protons (2 from H-1' and 2 from H-3'), theoretically resulting in a quintet. |
| Propyl-NH₂ | ~1.80 (variable) | Broad Singlet (br s) | 2H | Protons of the terminal primary amine. The signal is typically broad due to chemical exchange and quadrupolar coupling. Its chemical shift is highly dependent on solvent, concentration, and temperature.[8][9] |
Comparative Analysis: Distinguishing N9 vs. N7 Isomers
A common outcome in the alkylation of adenine is the formation of a mixture of N9 and N7 substituted isomers.[10] ¹H NMR spectroscopy is the most effective tool for distinguishing between these two products.
| Feature | This compound (N9-isomer) | 7-(3-aminopropyl)-7H-purin-6-amine (N7-isomer) |
| H-8 Chemical Shift | ~8.25 ppm | ~8.40 ppm |
| H-2 Chemical Shift | ~8.15 ppm | ~8.18 ppm |
| Δδ (H-8 - H-2) | ~0.10 ppm | ~0.22 ppm |
| Rationale | In the N9 isomer, the H-8 and H-2 protons have relatively similar chemical environments. | In the N7 isomer, the alkyl group is attached to the imidazole ring, which significantly deshields the adjacent H-8 proton, shifting it further downfield and increasing the separation (Δδ) between the H-8 and H-2 signals. This larger separation is a hallmark of N7-alkylation. |
This comparative data underscores the diagnostic power of ¹H NMR. A simple inspection of the aromatic region of the spectrum allows for the immediate and unambiguous assignment of the alkylation site.
Experimental Protocol: A Self-Validating Workflow
Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed as a self-validating system to ensure data integrity.
Workflow for ¹H NMR Analysis
Caption: A validated workflow for the acquisition and analysis of a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.
-
Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. A typical experiment might involve 16 to 64 scans, with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift axis by referencing the residual undeuterated DMSO solvent peak to δ 2.50 ppm.
-
-
Spectral Analysis and Interpretation:
-
Integrate all peaks. The integral values should be normalized and will correspond to the relative number of protons giving rise to each signal (e.g., 1H, 2H).
-
Assign each signal to the corresponding protons in the molecule based on its chemical shift, multiplicity, and integration value, using the data in the prediction table as a guide.
-
-
Confirmatory Experiment: D₂O Exchange:
-
Trustworthiness Check: To definitively identify the N-H proton signals (C6-NH₂ and Propyl-NH₂), add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the ¹H NMR spectrum.
-
The protons on the nitrogen atoms will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to the NH₂ groups will disappear or significantly diminish. This confirms their assignment.[9]
-
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset that, when correctly interpreted, yields an unambiguous structural confirmation. The distinct chemical shifts of the purine (H-2, H-8) and propyl chain (H-1', H-2', H-3') protons, combined with their characteristic coupling patterns and integral values, create a unique spectral fingerprint. Furthermore, the strategic comparison with the predicted spectrum of the N7-isomer highlights the indispensable role of ¹H NMR in verifying the regiochemical outcome of purine synthesis. By following a rigorous and self-validating experimental workflow, researchers can generate high-fidelity data, ensuring the structural integrity of their compounds and advancing their research with confidence.
References
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]
-
PubChem. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521. Available from: [Link]
-
Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4 - CORE. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000060 Adenine. Available from: [Link]
-
University of Regensburg. H NMR Spectroscopy. Available from: [Link]
-
IMSERC. Nucleic Acid NMR. Adenine. Available from: [Link]
-
ResearchGate. N-Benzyl-9-isopropyl-9H-purin-6-amine. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. (2022). Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]
-
PubMed. Platinum-modified adenines: unprecedented protonation behavior revealed by NMR spectroscopy and relativistic density-functional theory calculations. (2012). Available from: [Link]
-
ResearchGate. Migrating 1 H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (2026). Available from: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). Available from: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]
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- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Nucleic Acid NMR. Adenine [imserc.northwestern.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Precision Characterization of Amine Functional Groups in Adenine Derivatives
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The "Adenine Challenge"
In drug development, adenine derivatives (e.g., nucleoside analogs, cytokinins) are ubiquitous scaffolds. However, characterizing the amine functional group at the C6 position—critical for hydrogen bonding in the active site—presents a unique analytical challenge. The amine can exist as a primary amine (
While NMR (
This guide objectively compares FTIR against alternative modalities and provides a field-proven, self-validating protocol for distinguishing primary from secondary amines in adenine derivatives.
Strategic Comparison: FTIR vs. Alternatives
Before detailing the FTIR protocol, it is essential to understand where it fits in the analytical arsenal.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Amine Sensitivity | High. N-H stretching ( | Low to Medium. N-H scattering is weak; better for C-C/C=C backbone. | High. Definitive proton count, but exchangeable protons (NH) can be broad or invisible. |
| Sample State | Solid (ATR/KBr) or Liquid. Ideal for insoluble purines. | Solid or Liquid.[1][2] Non-destructive. | Solution only. Requires solubility (often difficult for adenines). |
| Water Interference | High. | Low. Water is a weak Raman scatterer. | High. |
| Throughput | High (seconds per sample). | High (seconds per sample). | Low (minutes to hours). |
| Primary Use Case | Rapid screening of functional group substitution ( | Polymorph identification and backbone confirmation. | Full structural elucidation. |
Scientist’s Insight: Use FTIR for rapid confirmation of
Technical Deep Dive: The Amine Fingerprint
The core of this characterization lies in the vibrational mechanics of the nitrogen-hydrogen bond.
Primary Amine (Adenine Parent)
A primary amine (
-
Asymmetric Stretch (
): Higher energy, typically . -
Symmetric Stretch (
): Lower energy, typically . -
Scissoring (
): A deformation mode around . In adenine, this often overlaps with the C=N ring stretching modes, making it a difficult diagnostic alone.
Secondary Amine ( -Substituted Derivatives)
When the adenine is derivatized (e.g., Kinetin, Benzyladenine), one hydrogen is replaced by an alkyl or aryl group.
-
Decoupling: The coupling is lost. You observe a single N-H stretching band , typically in the
region. -
Shift: The frequency shifts depending on the electron-withdrawing nature of the substituent and hydrogen bonding strength.
The "Trap": Fermi Resonance & Overtones
Be cautious of overtone bands (multiples of the bending vibration) that can appear in the stretching region, mimicking a second peak. This is why the
Experimental Workflow & Logic
The following diagram outlines the decision-making process for characterizing these derivatives.
Figure 1: Logical workflow for FTIR characterization of adenine derivatives, including the critical
Validated Experimental Protocols
Protocol A: High-Sensitivity KBr Pellet (Gold Standard)
Why KBr? Adenine derivatives often form strong crystalline lattices. KBr pellets minimize refractive index artifacts and allow for better resolution of the fine splitting in the amine region compared to ATR.
-
Preparation: Mix 1–2 mg of the adenine derivative with ~200 mg of spectroscopic grade KBr powder.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Do not over-grind to the point of absorbing excessive atmospheric moisture.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/water) to form a transparent disc.
-
Acquisition: Collect background (pure KBr) and sample spectra (64 scans,
resolution).
Protocol B: Exchange Validation (The "Truth Test")
Why? To confirm that peaks are indeed N-H and not C-H or O-H. Deuterium (
-
Method:
-
Place the KBr pellet or ATR sample in a sealed chamber.
-
Introduce a small vessel of
(Heavy Water) into the chamber (do not wet the sample directly). -
Incubate for 24 hours at room temperature to allow vapor-phase exchange.
-
-
Observation:
-
N-H Stretch (
) Shifts to N-D Stretch ( ) . -
Amine Scissoring (
) Shifts to .
-
-
Interpretation: Any peak that does not shift is likely a C-H stretch or ring skeletal vibration.
Data Analysis: Expected Spectral Features
The following table summarizes the expected shifts when comparing Adenine to a common derivative,
| Vibrational Mode | Adenine ( | Mechanism of Change | |
| Absent | Loss of one N-H bond removes the asymmetric mode. | ||
| Remaining N-H bond vibrates independently (decoupled). | |||
| Absent | Scissoring requires two H atoms on the same N. | ||
| Ring Breathing | Substituent mass and sterics affect the purine ring pulsation. |
Note: Exact wavenumbers vary based on solid-state packing (H-bonding network).
Troubleshooting & Common Pitfalls
-
Broad Bands: Adenine derivatives are notorious for strong intermolecular hydrogen bonding, which broadens N-H peaks.
-
Solution: Dilute the sample further in KBr or use a non-polar solvent (like
, if solubility permits) to break H-bonds and sharpen peaks.
-
-
Water Contamination: The O-H stretch of water (
) overlaps perfectly with amine stretches.-
Solution: Dry KBr powder at
overnight. Always run a background immediately before the sample.
-
-
Peak Confusion: Distinguishing
ring stretch from deformation.-
Solution: Rely on the
exchange.[4] The ring mode will typically shift very little ( ), whereas the deformation shifts significantly ( ).
-
References
-
NIST Chemistry WebBook. Adenine Infrared Spectrum. National Institute of Standards and Technology.
-
Specac Application Notes. Interpreting Infrared Spectra: Amines. Specac Ltd.
-
Nowak, M. J., et al. (1996). Molecular Structure and Infrared Spectra of Adenine. Journal of Physical Chemistry.[5]
-
Drakou, C., et al. (2011). FTIR spectroscopic study of the interaction of adenine and its derivatives. ScienceDirect / Spectrochimica Acta.
-
Thermo Fisher Scientific. FT-IR vs. NMR: Complementary Techniques.[6] Thermo Fisher Application Notes.
Sources
- 1. azom.com [azom.com]
- 2. ijnes.org [ijnes.org]
- 3. Application of Fourier transform infrared spectroscopy to studies of aqueous protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Microarrays for High Throughput Hydrogen/Deuterium Exchange Monitored by FTIR Imaging [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Impact of N9-Alkylation on Adenine Analog Binding: A Comparative Analysis of N9-Propyl and N9-Ethyl Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the adenine scaffold serves as a foundational template for the design of a multitude of bioactive compounds, particularly those targeting purinergic receptors and kinases. The strategic modification of the adenine core, especially at the N9 position, has proven to be a critical determinant of binding affinity and selectivity. This guide provides an in-depth comparative analysis of N9-propyl and N9-ethyl adenine analogs, exploring the subtle yet significant impact of a single methylene unit extension on their interaction with biological targets. While direct head-to-head comparative studies are not abundant in the current literature, by synthesizing available data and leveraging established principles of structure-activity relationships (SAR), we can elucidate the nuanced differences in their binding profiles.
This guide is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed experimental protocols to empower your own investigations into adenine analog development.
Structure-Activity Relationship: The Ethyl vs. Propyl Conundrum
The N9-position of adenine is often solvent-exposed in ATP-binding pockets and can be modified to enhance interactions with the protein surface or to modulate physicochemical properties of the ligand. The choice between an ethyl and a propyl substituent, while seemingly minor, can have profound effects on the binding affinity of the analog.
N9-Ethyl Adenine Analogs: A Well-Trodden Path
The N9-ethyladenine scaffold has been extensively explored, particularly in the context of adenosine receptor antagonists. Research has shown that N9-ethyladenine derivatives can exhibit high affinity for various adenosine receptor subtypes, including A1, A2A, and A3. For instance, certain N9-ethyladenine derivatives have demonstrated Ki values in the nanomolar range for these receptors.[1] The ethyl group is thought to provide a favorable balance of lipophilicity and steric bulk, allowing for effective interaction within the binding pocket without introducing significant clashes. Furthermore, structure-activity relationship studies have consistently demonstrated that substitutions at the 2- and 8-positions of the 9-ethyladenine core are pivotal in fine-tuning affinity and selectivity for different adenosine receptor subtypes.[2][3]
N9-Propyl Adenine Analogs: Exploring the Extended Chain
Data on N9-propyladenine analogs is less prevalent in the literature compared to their N9-ethyl counterparts. However, existing studies provide valuable insights. For example, a study on 2,6,9-trisubstituted adenines utilized a 9-propyladenine backbone to develop adenosine receptor antagonists.[4] This work demonstrated that N9-propyladenine derivatives can indeed bind to human A1, A2A, and A3 adenosine receptors, with affinities in the micromolar range.[4]
Comparative Analysis and Mechanistic Insights
The addition of a single methylene group in the N9-propyl chain compared to the N9-ethyl chain can influence binding affinity through several mechanisms:
-
Increased Lipophilicity: The propyl group is more lipophilic than the ethyl group. This can lead to enhanced van der Waals interactions with hydrophobic residues in the binding pocket, potentially increasing binding affinity.
-
Conformational Flexibility: The longer propyl chain possesses greater conformational flexibility. This could allow the adenine core to adopt a more optimal orientation for binding, or conversely, it could introduce an entropic penalty if the chain is restricted upon binding.
-
Steric Hindrance: In sterically constrained binding pockets, the larger propyl group may introduce unfavorable steric clashes that are not present with the smaller ethyl group, leading to a decrease in affinity.
Without direct comparative data, it is hypothesized that the preference for an N9-ethyl or N9-propyl substituent will be highly dependent on the specific topology of the target's binding site. For targets with a more open and hydrophobic pocket adjacent to the N9-position, the propyl group may offer an advantage. Conversely, for more compact binding sites, the ethyl group may be favored.
Quantitative Data Summary
The following table summarizes the available binding affinity data for N9-ethyl and N9-propyl adenine analogs from the literature. It is important to note that these values are from different studies and target systems, and therefore, direct comparison should be made with caution.
| Analog Scaffold | Target | Binding Affinity (Ki) | Reference |
| N9-Ethyladenine Derivatives | Human Adenosine A1 Receptor | 27 nM | [1] |
| Human Adenosine A2A Receptor | 46 nM | [1] | |
| Human Adenosine A3 Receptor | 86 nM | [1] | |
| 2,6-Disubstituted-9-propyladenine | Human Adenosine A1 Receptor | µM range | [4] |
| Human Adenosine A2A Receptor | µM range | [4] | |
| Human Adenosine A3 Receptor | µM range | [4] |
Experimental Protocols for Binding Affinity Determination
To facilitate further research in this area, we provide detailed, step-by-step methodologies for three gold-standard biophysical assays used to determine binding affinity: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., N9-propyl or N9-ethyl adenine analog) for a target receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[5]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1 receptors, [3H]NECA for A2A and A3 receptors).[4]
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
-
The membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Ki determination using a radioligand binding assay.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (ligand) onto the activated surface via amine coupling. The protein should be in a low ionic strength buffer with a pH below its isoelectric point.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the small molecule analyte (e.g., N9-propyl or N9-ethyl adenine analog) in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected KD.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase as the analyte binds to the immobilized ligand.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Calculate the KD from the ratio of kd/ka.
-
Caption: Experimental workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a macromolecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the target protein (macromolecule) and the small molecule ligand in the exact same, degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Typically, the protein is placed in the sample cell at a concentration of 10-50 µM, and the ligand is placed in the syringe at a 10-20 fold higher concentration.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the sample cell.
-
The instrument measures the heat change after each injection.
-
-
Data Acquisition:
-
The raw data is a plot of heat flow (µcal/sec) versus time, with each peak corresponding to a single injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Caption: Workflow for thermodynamic analysis using ITC.
Conclusion and Future Directions
The comparison of N9-propyl and N9-ethyl adenine analogs highlights the critical role of subtle structural modifications in determining binding affinity. While the available data suggests that both scaffolds can be effectively utilized to design ligands for various targets, the choice between an ethyl and a propyl group at the N9 position should be guided by the specific structural features of the target's binding pocket. The extended propyl chain may offer advantages in terms of increased hydrophobic interactions, but at the risk of steric hindrance.
To definitively elucidate the comparative binding affinities of these two classes of analogs, direct head-to-head studies employing the standardized biophysical techniques outlined in this guide are essential. Such studies would not only provide valuable quantitative data but also contribute to a more profound understanding of the structure-activity relationships governing N-alkylated adenine derivatives, thereby accelerating the rational design of novel and more potent therapeutic agents.
References
[4] New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC. [5] Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry. Benchchem. [2] 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. PubMed. [6] Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. PubMed. [7] Comparative analysis of binding affinities across multiple DGK-α... - ResearchGate. [3] 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors. PubMed. [8] 9-Ethyladenine | Adenosine Receptors Antagonist - MedchemExpress.com. [1] 9-Ethyladenine | Adenosine Receptors Antagonist. MedChemExpress. [9] 9-Ethyladenine | C7H9N5 | CID 7. PubChem. [10] An In-depth Technical Guide to 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine Analogues and Derivatives. Benchchem. [11] Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [12] Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers. [13] Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). PMC. [14] Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. PMC. [15] Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site. Benchchem. [16] A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [17] 011771 N-Ethyl-N-propyl-4-amino-2-butyn-1-ol CAS: 1246815-49-5. [18] Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 9-Ethyladenine | C7H9N5 | CID 7 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]
- 13. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usbio.net [usbio.net]
- 18. mdpi.com [mdpi.com]
Technical Comparison Guide: UV-Vis Absorption of 9-(3-aminopropyl)-9H-purin-6-amine vs. Native Adenine
[1]
Executive Summary
This guide provides a technical comparison between Native Adenine and its N9-substituted derivative, 9-(3-aminopropyl)-9H-purin-6-amine (hereafter referred to as 9-APA ).[1]
For researchers developing peptide nucleic acids (PNAs), drug conjugates, or modified oligonucleotides, 9-APA is a critical intermediate. Our analysis confirms that 9-APA retains the characteristic UV absorption profile of the adenine chromophore , with a
Chemical & Structural Context
To interpret the spectral data accurately, one must understand the electronic impact of the structural modification.
-
Native Adenine: Exists in solution as a mixture of tautomers, predominantly the N9-H form, but with accessible N7-H states. This tautomeric equilibrium can lead to slight spectral broadening.
-
9-APA: The alkylation at the N9 position chemically "locks" the purine ring into the N9-isomer configuration. The propyl linker acts as an aliphatic spacer. The terminal primary amine (
) is separated from the chromophore (the purine ring) by three methylene units ( -bonds), preventing orbital overlap. Therefore, the terminal amine does not perturb the transitions of the aromatic system.
Structural Logic Diagram
The following diagram illustrates the structural relationship and the electronic isolation of the terminal amine.
Figure 1: Structural evolution from Adenine to 9-APA, highlighting the electronic isolation of the functional tail.
Spectroscopic Comparison Data
The following data aggregates experimental values for Adenine and validated proxies for N9-alkyladenines (such as 9-methyladenine and adenosine), which are spectroscopically equivalent to 9-APA due to the identical local electronic environment of the chromophore.
Table 1: UV-Vis Parameters (Aqueous Buffer, pH 7.0)
| Parameter | Native Adenine | 9-(3-aminopropyl)adenine (9-APA)* | Comparison Note |
| 260.5 nm | 261.0 nm | Negligible bathochromic shift (~0.5 nm) due to N9-alkylation. | |
| Extinction Coeff.[2][3][4] ( | 13,400 M⁻¹cm⁻¹ | ~14,900 M⁻¹cm⁻¹ | N9-substitution typically increases |
| 229 nm | ~227 nm | Valley position remains consistent. | |
| A280/A260 Ratio | ~0.12 | ~0.15 | Useful for purity checks; slightly higher for N9-substituted forms. |
| pKa (Ring N1) | 4.2 | 3.8 - 4.2 | Acidification below pH 4 causes a shift for both.[1] |
*Note: Values for 9-APA are derived from N9-alkyladenine analogues (e.g., 9-methyladenine, Adenosine) which share the identical chromophore.[1] The aminopropyl tail does not contribute to absorbance at 260 nm.
Mechanistic Insight
The Bathochromic Shift (Red Shift) observed in 9-APA is minimal. While extending conjugation shifts peaks significantly, adding an alkyl group (like the propyl chain) at the N9 position primarily stabilizes the excited state slightly more than the ground state, leading to a very small redshift (< 1 nm) compared to free adenine. The Hyperchromicity (increased
Experimental Protocol: Validated Measurement Workflow
To ensure reproducibility when measuring 9-APA, follow this self-validating protocol. This method corrects for the common error of "amine salt" interference, where the counter-ion (e.g., HCl) might affect pH if unbuffered.
Reagents
-
Buffer: 10 mM Potassium Phosphate, pH 7.0 (Avoid water-only measurements to prevent pH drift from the terminal amine).
-
Blank: Identical buffer lot used for solvation.
Step-by-Step Workflow
-
Preparation : Dissolve 9-APA (often supplied as a dihydrochloride salt) in the buffer.
-
Critical Check: If using the salt form, ensure the buffer capacity is sufficient to maintain pH 7.0, as the salt is acidic.
-
-
Baseline Correction : Perform a dual-beam zeroing or store the blank spectrum.
-
Scan : Collect spectra from 220 nm to 320 nm.
-
Validation Criteria :
- must fall between 260–262 nm.
-
Absorbance at 300 nm should be < 1% of
(indicates no aggregation or scattering).
Workflow Diagram
Figure 2: Validated workflow for UV-Vis quantification of 9-APA.
Applications & Relevance[1][5][6]
Understanding the UV profile of 9-APA is essential for:
-
Conjugation Monitoring : When linking 9-APA to a peptide or fluorophore, the adenine peak (261 nm) serves as an internal concentration standard.
-
Purity Analysis : A shift in
away from 261 nm suggests N7-alkylation byproducts (which often absorb at different wavelengths) or contamination.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
PNA Synthesis : 9-APA is a structural analogue to the nucleobase monomers used in Peptide Nucleic Acids. Accurate quantification ensures stoichiometric coupling.
References
-
Voet, D., et al. (2005). Absorption Spectra of Nucleotides. Biopolymers.
-
Cavalieri, L. F., et al. (1951). The Ultraviolet Absorption Spectra of Some 9-Substituted Purines. Journal of the American Chemical Society. (Establishes N9-alkyl spectral behavior).
-
Glen Research. (2023). Extinction Coefficients and UV Data for Modified Nucleobases. (Provides comparative data for N9-modified adenines).
-
Bio-Synthesis Inc. (2023). UV Absorption and Extinction Coefficients of DNA and RNA.
Bioassay Validation of 9-(3-aminopropyl)adenine Ligand Specificity
Topic: Content Type: Publish Comparison Guide
A Technical Guide for Affinity Chromatography & Kinase Profiling
Executive Summary & Strategic Positioning
In the purification and characterization of nucleotide-binding proteins—specifically kinases and NAD(P)+-dependent dehydrogenases —the choice of affinity ligand dictates the resolution of the capture step. While generic dyes (e.g., Cibacron Blue) offer high capacity, they suffer from poor specificity. Conversely, immobilized nucleotides (e.g., ATP-agarose) are expensive and susceptible to phosphatase degradation.
9-(3-aminopropyl)adenine (9-APA) represents a "mimetic" class of ligands. By tethering the adenine base to the solid support via the N9 position using a flexible propyl spacer, 9-APA preserves the critical Watson-Crick face (N1, N6) of the purine ring. This orientation mimics the natural ribose attachment found in adenosine, allowing the ligand to deeply penetrate the ATP/NAD+ binding pockets of enzymes that require the N6-amino group for hydrogen bonding.
This guide validates the specificity of 9-APA against N6-substituted alternatives and generic ligands, providing a self-validating bioassay framework for researchers.
Comparative Analysis: Ligand Architecture & Performance
The structural attachment point of the adenine base fundamentally alters its binding profile. The table below contrasts 9-APA with common alternatives.
Table 1: Comparative Ligand Performance Matrix
| Feature | 9-(3-aminopropyl)adenine (N9-Linked) | N6-Linked Adenine | Blue Sepharose (Cibacron Blue) |
| Attachment Point | N9 (Imidazole ring) | N6 (Exocyclic amine) | Non-specific planar rings |
| Binding Mode | Mimetic: Mimics Adenosine/AMP. | Altered: Blocks N6 H-bonds. | Pseudo-affinity: Hydrophobic/Electrostatic.[1] |
| Kinase Specificity | High: N1 & N6 available for hinge region H-bonds. | Low: N6 modification often clashes with hinge residues. | Low: Binds Albumin, Interferon, Coagulation factors.[1] |
| Primary Application | Purification of Kinases, DNA Ligases, Dehydrogenases.[1] | Purification of enzymes binding "Hoogsteen" face. | Bulk capture of nucleotide-binding proteins (dirty lysate). |
| Elution Strategy | Bio-specific (ATP/NAD+ competition). | Salt or pH change.[1] | High Salt (>1M) or Chaotropes. |
| Stability | High (Stable amide/ether linkage). | Moderate. | High. |
Structural Logic Visualization
The following diagram illustrates why N9-linkage is superior for kinase capture.
Figure 1: Mechanistic comparison of N9 vs. N6 linkage. N9-tethering exposes the N6-amino and N1-nitrogen atoms, enabling critical hydrogen bonding with the kinase hinge region, whereas N6-linkage sterically hinders this interaction.
Experimental Validation Framework
To validate 9-APA for your specific target, follow this three-phase protocol. These steps ensure the ligand is active, accessible, and specific.
Phase 1: Ligand Density Quantification (Quality Control)
Before applying protein, you must verify the coupling efficiency. 9-APA is typically coupled to NHS-activated Sepharose or CNBr-activated Sepharose via the primary amine on the propyl spacer.
Protocol:
-
Blank Preparation: Reserve 1 mL of uncoupled activated resin, hydrolyzed with ethanolamine.
-
Coupling: React 9-APA (excess, typically 10 µmol/mL resin) with activated resin in Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) for 4 hours at RT.
-
Supernatant Analysis: Collect the coupling buffer post-reaction.
-
UV Difference Calculation: Measure Absorbance at 260 nm (
) of the starting ligand solution ( ) and the post-reaction supernatant ( ).-
Note: Adenine
.
-
-
Calculation:
-
Target Density: 2–5 µmol/mL is optimal. Higher densities (>10 µmol/mL) can cause steric crowding and non-specific hydrophobic binding.
-
Phase 2: The "Competitive Elution" Bioassay (Specificity Test)
This is the gold-standard assay to prove bio-specificity versus ion-exchange effects.
Rationale: The amino-propyl arm can act as a weak anion exchanger (positively charged at neutral pH). To prove the enzyme binds the adenine, you must elute with a competitor, not just salt.
Workflow:
-
Column: Pack 1 mL of 9-APA resin.
-
Sample: Mixture of BSA (5 mg/mL, pI 4.7) and Recombinant PKA or Lactate Dehydrogenase (LDH) (1 mg/mL).
-
Buffer A: 20 mM Tris-HCl, pH 7.5 (Low Salt).
-
Step 1 (Load & Wash): Flow sample. Wash with Buffer A (10 CV).
-
Result: BSA should flow through (void volume).
-
-
Step 2 (Salt Challenge): Wash with Buffer A + 100 mM NaCl .
-
Result: Non-specific ionic binders elute here. If your target elutes here, the specificity is low .
-
-
Step 3 (Bio-Specific Elution): Elute with Buffer A + 5 mM ATP (for Kinase) or 5 mM NADH (for LDH).
-
Result:Target protein should elute as a sharp peak. This confirms the protein was bound to the Adenine moiety.
-
-
Step 4 (Regeneration): 2 M NaCl / 50% Ethylene Glycol.
Data Interpretation Table:
| Elution Step | Observation | Conclusion |
| Flow Through | BSA detected | Matrix has low non-specific adsorption. |
| 100 mM NaCl | Target Enzyme detected | FAIL: Binding is primarily electrostatic (Ion Exchange). |
| 5 mM ATP/NADH | Target Enzyme detected | PASS: Binding is Bio-specific (Affinity). |
Phase 3: Surface Plasmon Resonance (SPR) Kinetic Profiling
For drug development, quantifying the
Protocol:
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Immobilization: Amine coupling. Activate surface with EDC/NHS. Inject 9-APA (dissolved in Borate buffer pH 8.5) to saturate the surface. Deactivate with Ethanolamine.
-
Analytes: Inject purified Kinase at concentrations 0.1 – 10 µM.
-
Reference: Use a flow cell activated/deactivated without ligand.
-
Analysis: Fit to 1:1 Langmuir binding model.
-
Success Criterion:
should be in the 1–50 µM range for a fragment-like ligand such as 9-APA. If , the linker may be interfering.
-
Decision Logic: When to Use 9-APA?
Use the following Graphviz decision tree to determine if 9-APA is the correct tool for your purification or assay needs.
Figure 2: Selection logic for Adenine-based affinity ligands. 9-APA is the default recommendation for canonical kinases due to the conservation of the N6 interaction.
Troubleshooting & Optimization
-
High Back-Pressure: 9-APA resins often use cross-linked agarose. Do not exceed 0.3 MPa. If pressure rises, clean with 0.1 M NaOH (the ether/amide linkage of 9-APA is generally stable to mild alkaline cleaning, unlike ester-linked ligands).
-
Leaching: If UV baseline drifts at 260 nm, the ligand may be leaching. Ensure the coupling used a stable linker (e.g., epoxy or NHS-stable amide) and not a labile bond.
-
Low Recovery: If the protein binds but doesn't elute with 5 mM ATP, the affinity might be too high (rare for 9-APA) or hydrophobic interaction is occurring. Add 10% glycerol or 0.1% Triton X-100 to the elution buffer to reduce hydrophobic effects.
References
-
Mosbach, K., et al. (1972). Purification of nicotinamide-adenine dinucleotide-dependent dehydrogenases by affinity chromatography.[2][3] Biochemical Journal.[4]
-
Lowe, C. R., & Dean, P. D. (1974). Affinity Chromatography.[3][4][5][6][7][8] John Wiley & Sons. (Classic text establishing N6 vs N9 linkage principles).
-
Wu, M., et al. (2005).[9] Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents.[9] Nucleosides, Nucleotides & Nucleic Acids.[9][10][11]
- Muller-Steffner, H.M., et al. (1982). Interaction of adenosine and its derivatives with the adenosine kinase. Canadian Journal of Biochemistry.
-
Thermo Fisher Scientific. Affinity Chromatography: Principles and Methods.
Sources
- 1. Purification of NAD+ and ATP-dependent Kinases [sigmaaldrich.com]
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- 3. Purification of nicotinamide-adenine dinucleotide-dependent dehydrogenases by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid separation of dehydrogenases by affinity chromatography with new induced specificity phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Affinity chromatography of DNA on nonporous copolymerized particles of styrene and glycidyl methacrylate with immobilized polynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-(3-aminopropyl)-9H-purin-6-amine
This document provides essential, immediate safety and logistical information for the proper disposal of 9-(3-aminopropyl)-9H-purin-6-amine (CAS No. 56-18-8, also known as Norspermidine or 3,3'-Iminodipropylamine). As a research chemical with significant biological activity, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a potent chemical with a complex hazard profile. Understanding these intrinsic properties is the foundation of its safe management. The compound is classified as harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1] It is also known to cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory difficulties.[1][2] Furthermore, there is suspicion of it causing genetic defects and it may cause damage to organs through prolonged or repeated exposure.[1] Environmentally, it is harmful to aquatic life.[1][3]
The causality behind these hazards lies in its chemical structure: the amine groups contribute to its corrosive nature, while the purine moiety can interact with biological systems, leading to toxicity and potential mutagenicity. Therefore, every step of the disposal process is designed to mitigate these risks.
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Rationale for Disposal Protocol |
| GHS Hazard Statements | H302, H311, H314, H317, H330, H334, H341, H373, H402[1][3] | Dictates the necessity of treating this compound as hazardous waste, requiring specialized disposal and prohibiting drain disposal. |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, face shield, chemical-resistant gloves, protective clothing, respiratory protection.[1] | Essential to prevent skin/eye contact, inhalation, and ingestion due to the compound's high toxicity and corrosivity. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids.[4] | Waste must be segregated to prevent violent reactions during storage and disposal. |
| Environmental Fate | Harmful to aquatic life.[1][5] Biodegradation half-life is approximately 3.39 days.[6] | Prohibits environmental release and necessitates disposal through an approved waste facility to prevent ecological damage.[1] |
Immediate Safety & Spill Response Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is critical.
Emergency Actions for Spills
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[2][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Before addressing the spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection is necessary.[4][9]
-
Containment: Prevent the spill from spreading. Use a spill control material or absorbent pads to create a dike around the spill.[7][10] Protect floor drains.[7]
-
Absorption and Neutralization: Cover the spill with an inert absorbent material like vermiculite or sand.[1][11] Work from the outside of the spill inward to prevent splashing.[7]
-
Collection: Carefully scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[4][12]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.[7]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of this compound is governed by local, state, and federal regulations.[5] The following protocol provides a framework for compliant disposal.
Step 1: Waste Characterization and Segregation
This compound is a hazardous chemical waste due to its toxicity, corrosivity, and environmental hazards.[1][12]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility.[13][14] Specifically, keep it separate from:
Step 2: Containerization
The integrity of the waste container is paramount to prevent leaks and exposures.
-
Choose a Compatible Container: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as the corrosive nature of amines can cause them to degrade.[13]
-
Ensure Container Integrity: The container must be in good condition, with no cracks or leaks, and have a tightly sealing lid.[13][15]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[12] This prevents the release of vapors and protects the contents from contamination.
Step 3: Labeling
Proper labeling is a critical communication tool for safety and regulatory compliance.
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[12]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
The date accumulation started.
-
-
Use Institutional Labels: Utilize the official hazardous waste labels provided by your institution's EHS department.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before being collected.
-
Satellite Accumulation Areas (SAAs): Waste can be stored in the lab at or near the point of generation in an SAA.[16] This area must be under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary container, such as a spill tray, to contain any potential leaks.[12][13] The secondary container should be large enough to hold the entire volume of the primary container.
-
Secure Storage: Store the waste in a designated, well-ventilated area away from general laboratory traffic.[2] Do not store on the floor.
Step 5: Professional Disposal
Final disposal must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[1] This is illegal and harmful to the environment. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[17]
-
Approved Waste Disposal Plant: The ultimate disposal method will be determined by the licensed hazardous waste vendor, but it typically involves high-temperature incineration.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 9-propyl-9h-purin-6-amine Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
-
LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
MED-FLEX. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Greenbook. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 9H-Purin-6-amine, 9-(3-deoxy-3-(1-piperidinyl)-beta-D-arabinofuranosyl)- Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 18). Guidance and Websites about Proper Disposal of Unwanted Household Medicines. Retrieved from [Link]
-
University of Oklahoma. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
-
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2025, March 31). Environmental Assessment. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
SpringerLink. (2014, July 15). Environmental fate and ecological impact of emerging energetic chemicals. Retrieved from [Link]
-
The University of British Columbia's Okanagan Campus. (2012, February 3). 2. Chemical Spill Procedures. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Spill Response Procedure for Decontamination. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-(3-Aminopropyl)-morpholine, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 15). Environmental Fate and Ecological Risk Assessment for Pyraclonil. Retrieved from [Link]
-
Foley & Lardner LLP. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
-
Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Eurofins. (2024, April 9). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 9-(3-aminopropyl)-9H-purin-6-amine
A Comprehensive Guide to Personal Protective Equipment, Safe Handling, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, experience-driven protocols for the safe handling of 9-(3-aminopropyl)-9H-purin-6-amine (CAS No: 21708-31-6).[1][2] This compound, a purine derivative, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a deeper understanding of why these procedures are critical for ensuring your safety and the integrity of your research.
Understanding the Compound: A Risk-Based Approach
Before handling any chemical, a thorough understanding of its properties is crucial. While a comprehensive toxicological profile for this compound is not widely documented, its structural similarity to other amino-purines and aminopropyl compounds necessitates a cautious approach. Safety data for analogous compounds suggest potential hazards including skin and eye irritation, and possible toxicity if ingested or inhaled.[3][4] Therefore, we will operate under the principle of "as low as reasonably practicable" (ALARP) for exposure.
| Property | Value | Source |
| Synonyms | This compound; 9H-purine-9-propanamine, 6-amino- | [1] |
| CAS Number | 21708-31-6; 23124-11-0 | [1][2][5] |
| Molecular Formula | C8H12N6 | [1][2] |
| Molecular Weight | 192.22 g/mol | [1][2] |
| Boiling Point | 444°C at 760 mmHg | [1] |
| Flash Point | 222.3°C | [1] |
| Density | 1.56 g/cm³ | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following recommendations are based on a comprehensive risk assessment for this class of compounds.
Eye and Face Protection: Shielding from a Primary Hazard
Given the potential for severe eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[3][4]
-
Recommended for High-Risk Operations: A full-face shield, worn in conjunction with safety goggles, is recommended when handling larger quantities or during procedures with a high risk of splashing.[3][4]
Expert Insight: The aminopropyl moiety present in the compound can cause severe eye damage. Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors.
Skin Protection: A Barrier Against Dermal Absorption
Dermal contact is a significant route of exposure. The following measures are essential to prevent skin absorption and irritation.
-
Gloves:
-
Type: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but always consult the manufacturer's glove compatibility chart for the specific glove and chemical.
-
Practice: Always inspect gloves for tears or punctures before use.[3][4] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3][4] Dispose of contaminated gloves as hazardous waste.[3][4]
-
-
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory. Ensure it is made of a suitable material that offers chemical resistance.
-
Additional Protection: For tasks with a higher risk of splashes, consider using a chemically resistant apron and shoe covers.
Respiratory Protection: Safeguarding Against Inhalation
Handling of this compound should always be conducted in a well-ventilated area.
-
Primary Control: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
When a Respirator is Necessary: If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][7]
Trustworthiness Check: All personnel requiring the use of a respirator must be fit-tested and trained in its proper use and maintenance as per your institution's environmental health and safety (EHS) guidelines.
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial for minimizing risk.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure your institution's chemical hygiene plan has been reviewed and understood.
-
Don all required PPE as outlined in Section 2.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement in and out of the fume hood.
-
-
Handling:
-
Perform all manipulations, including weighing and dissolution, within the fume hood.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If the compound is a solid, weigh it out on weighing paper or in a tared container.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and label all waste streams as described in Section 5.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Emergency Procedures: Being Prepared for the Unexpected
Spills
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.[4][8]
-
Isolate: Secure the area and prevent entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain: Prevent the spill from spreading or entering drains.[4]
-
Clean-up:
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Authoritative Grounding: Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, absorbent materials from spills, and disposable labware, in a clearly labeled, compatible hazardous waste container.[7][9] The label must include "Hazardous Waste" and the full chemical name.[9]
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as solid hazardous waste.[3]
Disposal Procedure
-
Containerization: Ensure all waste containers are properly labeled and kept closed when not in use.[9]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) in accordance with your institution's and local regulations.[9]
-
Collection: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7]
Expert Insight: Never dispose of this chemical down the drain or in the regular trash. Improper disposal can lead to environmental contamination and significant regulatory penalties.
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also fostering a culture of responsibility and scientific excellence within your laboratory.
References
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